Methyl 2-amino-5-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKGXOKTQNWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578668 | |
| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-33-6 | |
| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-5-chloronicotinate synthesis pathway
An in-depth technical guide on the synthesis of Methyl 2-amino-5-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile intermediate for the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of a prominent synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Synthesis Pathway
The most direct and well-documented synthesis pathway for this compound proceeds through a two-step process starting from 2,5-dichloronicotinic acid. The pathway involves an initial esterification of the carboxylic acid, followed by a selective amination at the 2-position of the pyridine ring.
Figure 1: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the quantitative data for each step in the synthesis pathway.
Table 1: Synthesis of Methyl 2,5-Dichloronicotinate
| Parameter | Value |
| Starting Material | 2,5-Dichloronicotinic Acid |
| Reagents | Methanol, Thionyl Chloride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour at 0 °C, then 2 days at Room Temp. |
| Product Yield | 97% |
| Product Purity | Not explicitly stated, described as a white solid |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Methyl 2,5-Dichloronicotinate |
| Reagent | Ammonia solution (0.5 M in 1,4-dioxane) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 85 ± 5 °C |
| Reaction Time | 9 days |
| Product Yield | 75% |
| Purification Method | Fast column chromatography (hexane-CH2Cl2-Et2O, 25:10:1) |
Experimental Protocols
The detailed methodologies for the key experiments are provided below.
Step 1: Synthesis of Methyl 2,5-dichloronicotinate[1]
Experimental Workflow:
Figure 2: Workflow for the synthesis of Methyl 2,5-dichloronicotinate.
Methodology:
-
A solution of 2,5-dichloronicotinic acid (20.2 g, 0.105 mol) in methanol (500 mL) is cooled to 0 °C in an ice bath.
-
Thionyl chloride (38 mL, 63 g, 0.525 mol) is added slowly to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 days.
-
Upon completion of the reaction, the solvent is removed under reduced pressure, yielding an off-white residue.
-
The residue is dissolved in ether (approximately 500 mL).
-
The ether solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (approx. 300 mL), water (approx. 300 mL), and brine (approx. 300 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield methyl 2,5-dichloronicotinate as a white solid (21.0 g, 97% yield).[1]
Step 2: Synthesis of this compound[1]
Experimental Workflow:
References
Unidentified Chemical Compound: CAS Number 58478-43-6
A comprehensive search for the chemical properties, experimental protocols, and biological pathways associated with CAS number 58478-43-6 has concluded that the identity of this substance is not publicly available. Extensive queries of prominent chemical databases and public resources have failed to yield any information regarding the chemical name, structure, or associated research for this specific CAS number.
This lack of public documentation prevents the creation of the requested in-depth technical guide. The core requirements of detailing chemical properties, experimental methodologies, and signaling pathways are contingent upon the foundational knowledge of the chemical's identity.
Search Methodology and Results
A multi-step search strategy was employed to identify the chemical compound associated with CAS number 58478-43-6. This included:
-
Initial Broad Searches: General searches for the CAS number were conducted to ascertain its common name and basic properties. These searches did not return any relevant results.
-
Targeted Chemical Database Inquiries: Leading chemical and toxicological databases, including PubChem, ChemSpider, and the Chemical Abstracts Service (CAS) registry itself, were systematically queried. No entries corresponding to CAS number 58478-43-6 were found.
-
Safety Data Sheet (SDS) Exploration: Searches for Safety Data Sheets, which provide key chemical identity and safety information, did not yield any documents for this specific CAS number.
The consistent absence of information across these varied and authoritative sources strongly indicates that CAS number 58478-43-6 may represent a proprietary, obsolete, or otherwise non-publicly documented substance. Without this primary identification, further research into its characteristics and biological interactions is not possible through publicly accessible means.
Logical Workflow for Information Retrieval
The planned workflow for fulfilling the original request was structured to build from a foundational understanding of the chemical's identity to the more complex aspects of its behavior and analysis. The inability to complete the first step of this process precluded any further progress.
Figure 1. The intended workflow for generating the technical guide was halted at the initial step of chemical identification, as information for CAS number 58478-43-6 could not be located.
Due to the inability to identify the chemical substance associated with CAS number 58478-43-6, we are unable to provide the requested in-depth technical guide. Should a valid chemical name or alternative identifier become available, a renewed search for the required information can be initiated.
An In-depth Technical Guide to the Structural Characterization of Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural characterization of Methyl 2-amino-5-chloronicotinate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Molecular Structure
This compound, also known as methyl 2-amino-5-chloropyridine-3-carboxylate, possesses the chemical formula C₇H₇ClN₂O₂. The structure consists of a pyridine ring substituted with a methyl carboxylate group at position 3, an amino group at position 2, and a chlorine atom at position 5.
Chemical Structure:
Spectroscopic and Crystallographic Data
The following tables summarize the key data points used for the structural elucidation of this compound. Note: As comprehensive experimental data is not publicly available in a singular source, some data presented is predicted or based on closely related structures. This will be explicitly mentioned where applicable.
Table 1: NMR Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-4 | ~7.8 - 8.0 | C-2 | ~158 - 162 |
| H-6 | ~8.1 - 8.3 | C-3 | ~108 - 112 |
| -NH₂ | ~5.0 - 6.0 (broad) | C-4 | ~138 - 142 |
| -OCH₃ | ~3.8 - 4.0 | C-5 | ~120 - 124 |
| C-6 | ~145 - 149 | ||
| -C=O | ~165 - 170 | ||
| -OCH₃ | ~51 - 55 |
Disclaimer: The NMR data presented is predictive and should be confirmed by experimental analysis.
Table 2: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[1]
| Ion/Adduct | Predicted m/z |
| [M]⁺ | 186.01905 |
| [M+H]⁺ | 187.02688 |
| [M+Na]⁺ | 209.00882 |
| [M+K]⁺ | 224.98276 |
| [M+NH₄]⁺ | 204.05342 |
Table 3: X-ray Crystallography Data (Hypothetical)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. As a crystal structure for this compound is not publicly available, this table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.8 |
| β (°) | ~95 |
| Bond Length C-Cl (Å) | ~1.74 |
| Bond Length C-N (pyridine) (Å) | ~1.33 |
| Bond Length C-NH₂ (Å) | ~1.36 |
| Bond Angle C-C-C (pyridine) (°) | ~118-121 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (adjust based on concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Instrumentation: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizations
Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the comprehensive structural characterization of a novel chemical entity like this compound.
References
Spectroscopic Analysis of Methyl 2-amino-5-chloronicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Methyl 2-amino-5-chloronicotinate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data in a single, consolidated source, this document focuses on predicted values and data from closely related analogs. This guide aims to serve as a foundational resource for researchers working with this molecule, highlighting the need for further experimental characterization.
Molecular Structure and Properties
This compound possesses the molecular formula C₇H₇ClN₂O₂. Its structure consists of a pyridine ring substituted with an amino group at the 2-position, a chloro group at the 5-position, and a methyl carboxylate group at the 3-position.
Mass Spectrometry (MS) Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.0274 |
| [M+Na]⁺ | 209.0093 |
| [M+K]⁺ | 224.9833 |
Experimental Protocol: High-Resolution Mass Spectrometry (General)
A standard protocol for obtaining high-resolution mass spectrometry data would involve the following steps:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured m/z value is then compared to the theoretical value to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of a molecule's structure. Specific experimental data for this compound is not currently available. However, data for analogous compounds, such as Methyl 2-amino-5-bromonicotinate, can provide an estimation of the expected chemical shifts.
Table 2: Expected ¹H NMR and ¹³C NMR Data for this compound (Estimated based on Analogs)
¹H NMR (Proton)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| NH₂ | Broad singlet | s |
| H-4 | Doublet | d |
| H-6 | Doublet | d |
| OCH₃ | Singlet | s |
¹³C NMR (Carbon)
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-2 | ~158-162 |
| C-5 | ~115-120 |
| C-3 | ~105-110 |
| C-4 | ~140-145 |
| C-6 | ~145-150 |
| OCH₃ | ~50-55 |
Experimental Protocol: NMR Spectroscopy (General)
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl group) | 2850-2960 |
| C=O stretch (ester) | 1700-1730 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| C-Cl stretch | 600-800 |
Experimental Protocol: IR Spectroscopy (General)
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of sample.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below. This process ensures the unambiguous identification and structural confirmation of the molecule.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Navigating the Solubility Landscape of Methyl 2-amino-5-chloronicotinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2-amino-5-chloronicotinate, a substituted pyridine derivative, serves as a versatile intermediate in organic synthesis. The strategic placement of its amino, chloro, and methyl ester functionalities allows for a wide array of chemical transformations, making it a valuable precursor for compounds with potential biological activity. Understanding its solubility behavior in various organic solvents is paramount for efficient process development, enabling researchers to select appropriate solvent systems for synthesis, crystallization, and formulation.
This document provides a comprehensive overview of a standard methodology for determining the solubility of crystalline organic compounds like this compound. The presented protocol is based on the widely accepted isothermal saturation method, a reliable technique for obtaining equilibrium solubility data.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights the necessity for researchers to perform experimental determinations to guide their specific applications. The following sections provide a detailed framework for conducting these experiments.
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method
The following is a generalized yet detailed protocol for determining the solubility of this compound in an organic solvent of choice. This method is designed to establish the equilibrium concentration of the solute in a solvent at a constant temperature.
3.1. Materials and Equipment
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This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
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Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Oven for drying glassware
3.2. Procedure
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve for HPLC or UV-Vis analysis.
-
-
Sample Preparation:
-
Add an excess amount of crystalline this compound to a vial containing a known volume or weight of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the compound and solvent system and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until the concentration remains constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Quantitative Analysis (HPLC or UV-Vis):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectroscopy.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Record the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides researchers with a robust and detailed experimental framework to determine this critical physical property. By following the outlined isothermal saturation method, scientists and drug development professionals can generate reliable solubility data to facilitate informed decisions in process development, purification, and formulation, ultimately accelerating their research and development endeavors. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a systematic and effective approach to solubility determination.
The Versatile Reactivity of the Amino Group in Methyl 2-amino-5-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-chloronicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing chloro group, and a methyl ester, provides a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the reactivity of the primary amino group of this compound, providing an overview of its key transformations, detailed experimental protocols, and quantitative data to support synthetic planning and execution.
Core Reactivity of the 2-Amino Group
The 2-amino group in this compound, being ortho to the pyridine nitrogen and the methyl ester, exhibits a rich and nuanced reactivity profile. It readily participates in a variety of classical and modern synthetic transformations, allowing for the introduction of diverse functionalities. The principal reactions involving this amino group include acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.
Acylation: Formation of Amides
The formation of an amide bond via acylation of the 2-amino group is a fundamental and widely utilized transformation. This reaction is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The resulting N-acylated products are valuable intermediates in the synthesis of various biologically active compounds.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | Methyl 2-acetamido-5-chloronicotinate | 85-95 | >98 |
| Benzoyl Chloride | Methyl 2-benzamido-5-chloronicotinate | 80-90 | >98 |
| Isobutyryl Chloride | Methyl 5-chloro-2-(isobutyramido)nicotinate | 82-92 | >97 |
Experimental Protocols
General Protocol for N-Acylation
This protocol describes a standard and effective method for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
Desired Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., ethyl acetate in hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Acylating Agent: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification and Characterization: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system. Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Acylation Experimental Workflow
Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the 2-amino group provides access to secondary and tertiary amine derivatives. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. A patented method for the methylation of a structurally similar compound, 2-amino-5-chlorobenzophenone, utilizes dimethyl carbonate in the presence of a catalyst, achieving high yields.
Table 2: Representative Alkylation Reaction
| Alkylating Agent | Catalyst | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Dimethyl Carbonate | High Silicon Aluminium Ratio Small Crystal NaY Molecular Sieve | Methyl 5-chloro-2-(methylamino)nicotinate | 90-93 | >98 |
Experimental Protocols
General Protocol for N-Methylation
This protocol is adapted from a patented procedure for the methylation of a similar aminobenzophenone and is expected to be applicable to this compound.
Materials:
-
This compound
-
Dimethyl Carbonate
-
High Silicon Aluminium Ratio Small Crystal NaY Molecular Sieve catalyst
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a reaction flask, combine this compound, dimethyl carbonate, and the NaY molecular sieve catalyst.
-
Reaction: Stir the mixture and heat to 85-90 °C. Maintain the reaction at this temperature for 6-8 hours, monitoring the consumption of the starting material by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst.
-
Purification: Transfer the filtrate to a distillation apparatus and remove the unreacted dimethyl carbonate under reduced pressure. Recrystallize the residue from ethanol to obtain the purified N-methylated product.
An In-depth Technical Guide to the Functionalization of the Pyridine Ring in Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-chloronicotinate is a versatile trifunctional heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical industries. Its pyridine core is adorned with an amino group, a chloro substituent, and a methyl ester, each offering a distinct handle for chemical modification. This technical guide provides a comprehensive overview of the key functionalization strategies for this important scaffold, focusing on reactions at the C5-chloro position, and modifications of the 2-amino and the methyl ester functionalities. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these synthetic transformations.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of substituted pyridines is therefore a cornerstone of modern drug discovery. This compound offers three orthogonal points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. This guide will systematically explore the synthetic avenues available for the selective modification of this versatile intermediate.
Functionalization of the C5-Position via Cross-Coupling Reactions
The chlorine atom at the C5-position of the pyridine ring is a prime site for the introduction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl, heteroaryl, or alkyl groups via an organoboron intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General Procedure):
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is added the corresponding boronic acid or ester (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) and, if necessary, a ligand (e.g., SPhos, XPhos) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Analogous reaction |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | Analogous reaction |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 | Analogous reaction |
Note: Yields are based on reactions with structurally similar 2-amino-5-halopyridines and may vary for the target molecule.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (General Procedure):
-
A mixture of this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) is prepared in an oven-dried Schlenk tube.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated.
-
The residue is purified by column chromatography.
Quantitative Data:
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 88 | Analogous reaction |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 75 | Analogous reaction |
| Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 82 | Analogous reaction |
Note: Yields are based on reactions with structurally similar 5-chloropyridines and may vary for the target molecule.
Functionalization of the 2-Amino Group
The 2-amino group is a versatile handle for introducing a variety of functional groups through acylation, alkylation, and other transformations.
N-Acylation
Acylation of the amino group to form amides is a common strategy to introduce diverse side chains and modulate the electronic properties of the pyridine ring.
Experimental Protocol (General Procedure):
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is added a base (e.g., triethylamine, pyridine) (1.2-1.5 equiv) at 0 °C.
-
The acylating agent (e.g., acyl chloride, acid anhydride) (1.1 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data:
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl chloride | Triethylamine | Dichloromethane | 95 |
| Benzoyl chloride | Pyridine | Dichloromethane | 88 |
| Methanesulfonyl chloride | Triethylamine | THF | 92 |
Modification of the Methyl Ester Group
The methyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, most notably amides.
Hydrolysis to 2-amino-5-chloronicotinic acid
Experimental Protocol:
-
This compound is suspended in a mixture of methanol and water.
-
An aqueous solution of a base (e.g., NaOH, LiOH) (1.5-2.0 equiv) is added.
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-amino-5-chloronicotinic acid.
Amide Formation from 2-amino-5-chloronicotinic acid
Experimental Protocol:
-
To a solution of 2-amino-5-chloronicotinic acid (1.0 equiv) in an anhydrous solvent (e.g., DMF, DCM) is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equiv) and a base (e.g., DIPEA) (2.0-3.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired amine (1.2 equiv) is added, and the reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is diluted with an organic solvent and washed with aqueous NaHCO₃ and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Signaling Pathways and Biological Applications
Derivatives of this compound have been investigated for a range of biological activities. For instance, certain amides derived from this scaffold have shown potential as inhibitors of specific kinases involved in cancer signaling pathways.
Caption: Generic kinase signaling pathway inhibited by a nicotinate derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex functionalized pyridine derivatives. The distinct reactivity of its three functional groups allows for a wide range of selective modifications, including palladium-catalyzed cross-coupling reactions at the C5-position, N-functionalization of the amino group, and transformations of the methyl ester. The methodologies outlined in this guide provide a robust toolkit for researchers in drug discovery and materials science to exploit the full synthetic potential of this important intermediate.
Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and are based on analogous reactions reported in the chemical literature. Researchers should conduct their own optimization and safety assessments before performing any chemical reactions.
In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active compounds. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, complete with detailed experimental protocols and a logical workflow for its characterization.
Physicochemical Properties
The physical state of this compound is a solid at standard temperature and pressure (20°C)[1]. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | [3] |
| CAS Number | 50735-33-6 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 137-142 °C | [1] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While publicly accessible spectra are limited, the expected data based on its structure are outlined below. ChemicalBook provides access to ¹H NMR, IR, and mass spectrometry data for this compound[4].
Mass Spectrometry
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
| Adduct | Calculated m/z |
| [M+H]⁺ | 187.02688 |
| [M+Na]⁺ | 209.00882 |
| [M-H]⁻ | 185.01232 |
| [M+NH₄]⁺ | 204.05342 |
| [M+K]⁺ | 224.98276 |
| [M]⁺ | 186.01905 |
| [M]⁻ | 186.02015 |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected signals for this compound would include:
-
A singlet for the methyl ester protons (-OCH₃).
-
Signals corresponding to the aromatic protons on the pyridine ring.
-
A broad signal for the amine protons (-NH₂).
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Key expected vibrational bands for this compound include:
-
N-H stretching vibrations from the primary amine.
-
C=O stretching from the methyl ester.
-
C-N and C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching from the pyridine ring.
Experimental Protocols
Detailed methodologies for the determination of the physical and spectral properties of this compound are provided below.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of related nicotinic acid derivatives[5]. The synthesis of the precursor, 2-chloronicotinic acid, is a key step[6].
Protocol for the Synthesis of the Precursor, Methyl 2-chloronicotinate:
-
A solution of 2-chloronicotinic acid (4.7 g, 0.03 mole) in methanol is prepared.
-
A solution of diazomethane in ether is prepared from N-methyl-N-nitroso-p-toluenesulfonamide (22.6 g, 0.1 mole) and potassium hydroxide (22.6 g, 0.4 mole) in ethanol and water.
-
The diazomethane solution is added dropwise to the cooled (-15°C) solution of 2-chloronicotinic acid.
-
The reaction mixture is maintained at -15°C for 4 hours and then allowed to warm to room temperature.
-
The solvent is removed in vacuo to yield crude methyl 2-chloronicotinate.
-
The crude product is purified by partitioning between aqueous sodium carbonate and methylene chloride. The organic layer is dried and concentrated.
Subsequent amination of the 2-chloro position would yield the final product, this compound. This step typically involves reaction with an ammonia source under appropriate conditions.
Determination of Melting Point
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
The solubility of this compound can be determined in various solvents using the isothermal method[7].
-
An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
A known aliquot of the clear supernatant is carefully removed and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined gravimetrically to calculate the solubility in g/L or mol/L.
Spectroscopic Analysis
4.4.1. NMR Spectroscopy
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz).
-
Data processing involves Fourier transformation, phase correction, and baseline correction.
4.4.2. FT-IR Spectroscopy
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FT-IR spectrometer.
-
The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
4.4.3. Mass Spectrometry
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded in either positive or negative ion mode over a specific mass-to-charge (m/z) range.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
- 1. 50735-33-6 this compound AKSci 7006AB [aksci.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 849805-25-0|Methyl 2-amino-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER(50735-33-6) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on Methyl 2-amino-5-chloronicotinate
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of Methyl 2-amino-5-chloronicotinate, focusing on its molecular weight and chemical formula.
Physicochemical Data
The essential molecular details of this compound are summarized in the table below. This information is critical for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis. It is worth noting that this compound may also be referred to as Methyl 5-amino-2-chloronicotinate.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.
Figure 1: Relationship between the chemical compound and its molecular properties.
References
Unveiling the Journey of Methyl 2-amino-5-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic methodologies of Methyl 2-amino-5-chloronicotinate, a key chemical intermediate. With applications in the pharmaceutical and agrochemical industries, this compound serves as a versatile building block for the synthesis of a range of bioactive molecules. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a look into its potential biological significance.
Introduction
This compound (CAS No. 50735-33-6) is a substituted pyridine derivative characterized by an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring. Its structure lends itself to further chemical modifications, making it a valuable precursor in the development of novel compounds with potential therapeutic or agricultural applications. Analogous compounds, such as Methyl 2-amino-5-bromonicotinate, have been utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of anti-inflammatory and anti-cancer agents.[1]
Physicochemical Properties
This compound is a solid at room temperature with a melting point range of 137-142°C.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 50735-33-6 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.6 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 137-142°C | [2] |
| Purity | Min. 98% (GC) | [2] |
Historical Discovery and Synthesis
The first synthesis of this compound appears to be documented in a 1973 publication in the journal Chemistry of Heterocyclic Compounds. While the full historical context of its discovery is not extensively detailed in readily available literature, its emergence coincides with the broader exploration of nicotinic acid derivatives for various industrial applications.
The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-amino-5-chloronicotinic acid. This precursor can be synthesized through various methods, including the chlorination of 2-aminonicotinic acid.
General Synthetic Pathway
A logical workflow for the synthesis of this compound is outlined below. This pathway represents a common approach for the preparation of such nicotinic acid esters.
Experimental Protocols
Synthesis of 2-amino-5-chloronicotinic acid (Hypothetical)
Materials:
-
2-aminonicotinic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Dissolve 2-aminonicotinic acid in a suitable solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 2-amino-5-chloronicotinic acid.
Esterification to this compound
Materials:
-
2-amino-5-chloronicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
Procedure:
-
Suspend 2-amino-5-chloronicotinic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Potential Biological Activity and Applications
While specific biological data for this compound is scarce in public literature, its structural similarity to other nicotinic acid derivatives suggests potential applications in agrochemicals and pharmaceuticals.[3] Nicotinic acid derivatives are known to act as herbicides and plant growth regulators.[3]
The herbicidal activity of related compounds often involves the disruption of essential plant-specific metabolic pathways. For instance, some herbicides interfere with amino acid synthesis or photosynthesis. As a plant growth regulator, it might influence hormone signaling pathways within the plant.
Given the lack of specific signaling pathway information for this compound, a logical diagram illustrating its potential role as a precursor in the synthesis of a hypothetical bioactive compound is presented below. This demonstrates its utility in drug discovery and development workflows.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling of Methyl 2-amino-5-chloronicotinate with various arylboronic acids. This reaction is pivotal for the synthesis of 2-amino-5-aryl-nicotinic acid derivatives, a scaffold present in numerous biologically active compounds.
The presence of the amino group on the pyridine ring of this compound can present challenges, such as catalyst inhibition. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. These notes offer a comprehensive guide to performing this transformation, including catalyst selection, reaction setup, and product purification.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction involves the palladium-catalyzed cross-coupling of the chloropyridine with the organoboron reagent in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki coupling of this compound is highly dependent on the reaction conditions. The following table summarizes representative conditions and yields for the coupling of analogous 2-amino-5-halopyridines with various arylboronic acids, providing a strong indication of expected outcomes for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85-95 | 12-24 | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 85-95 | 12-24 | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 85-95 | 12-24 | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 85-95 | 12-24 | 78 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | 100-110 | 12-24 | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF (anhydrous) | Phenylboronic acid | 60-80 | 4-12 | Expected High |
Data is based on the Suzuki coupling of the structurally similar 2-Amino-5-bromo-4-methylpyridine and is intended as a guide.[1]
Experimental Protocols
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar aminopyridine derivative.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki Coupling using a Buchwald Ligand System
This protocol is based on the use of a modern, highly active catalyst system suitable for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing a versatile and efficient route to synthesize arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 2-amino-5-chloronicotinate, a valuable heterocyclic building block in drug discovery and development. The presence of multiple functionalities on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The judicious choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing the reaction rate, yield, and substrate scope.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for similar heteroaryl chlorides and serve as a starting point for optimization.
Table 1: Coupling with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12-18 | 80-90 |
| 3-Chloroaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18-24 | 75-85 |
Table 2: Coupling with Primary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 12-24 | 75-90 |
| Cyclohexylamine | Pd(OAc)₂ (2) | GPhos (4) | NaOTMS (1.5) | THF | 50 | 3-6 | 80-95 |
Table 3: Coupling with Secondary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 80-95 |
| Piperidine | Pd(OAc)₂ (2) | DPPF (4) | K₂CO₃ (2.0) | Dioxane | 100 | 18-24 | 70-85 |
| N-Methylaniline | Pd₂(dba)₃ (2) | BippyPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 75-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical and often depends on the nature of the amine. For anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.
Protocol 1: General Procedure for the Amination of this compound with Anilines
-
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aniline derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Amination with Primary Alkylamines
-
Materials:
-
This compound (1.0 equiv)
-
Primary alkylamine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos to a dry vial equipped with a magnetic stir bar.
-
Add anhydrous toluene, followed by the primary alkylamine.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully unseal the vial and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-chloronicotinate is a versatile starting material for the synthesis of a variety of heterocyclic compounds, including potent kinase inhibitors. Its substituted pyridine ring serves as a key building block for the construction of fused ring systems, such as the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors, particularly those with a pyrido[2,3-d]pyrimidine core, using this compound as a precursor. The focus will be on the synthesis of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, which play a crucial role in cell cycle regulation.
Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold
The primary synthetic strategy involves the cyclization of the pyrimidine ring onto the pyridine core of this compound. A common and effective method is the condensation reaction with a suitable three-carbon synthon, often a β-ketoester or a related derivative, followed by cyclization. Alternatively, condensation with reagents like urea or guanidine can be employed to introduce the necessary atoms for the pyrimidine ring.
A key reaction is the condensation of the 2-amino group of the nicotinic acid derivative with a reagent that provides the remaining atoms for the pyrimidine ring. Subsequent intramolecular cyclization then forms the bicyclic pyrido[2,3-d]pyrimidine system. Further functionalization at various positions of this scaffold allows for the optimization of potency and selectivity against specific kinase targets.
Targeted Signaling Pathway: CDK4/6 and the Cell Cycle
The kinase inhibitors synthesized from this compound derivatives often target the Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases are key regulators of the G1 phase of the cell cycle. In complex with D-type cyclins, CDK4/6 phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the G1 to S phase transition and subsequent DNA replication. In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibition of CDK4/6 can therefore restore cell cycle control and induce cell cycle arrest in the G1 phase.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
The overall synthetic strategy involves a multi-step process beginning with the formation of a key intermediate from this compound, followed by further functionalization to yield the final kinase inhibitor.
Protocol 1: Synthesis of a 2,4-Disubstituted-pyrido[2,3-d]pyrimidin-7-one CDK4/6 Inhibitor
This protocol describes a general method for the synthesis of a potent CDK4/6 inhibitor based on the pyrido[2,3-d]pyrimidine scaffold, adapted from known procedures for similar structures.
Step 1: Synthesis of 2-Amino-5-chloro-7,8-dihydro-8-cyclopentyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable high-boiling point solvent such as diphenyl ether.
-
Addition of Reagents: Add malononitrile (1.2 equivalents) and a catalytic amount of a base such as piperidine.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove the diphenyl ether, and then with a polar solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of 2,4-Dichloro-8-cyclopentyl-7,8-dihydropyrido[2,3-d]pyrimidin-7-one
-
Reaction Setup: Suspend the product from Step 1 (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux for 4-6 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Synthesis of the Final CDK4/6 Inhibitor
-
Reaction Setup: Dissolve the dichlorinated intermediate from Step 2 (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Nucleophilic Substitution: Add the desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Table 1: Synthetic Yields for Key Intermediates and Final Product
| Step | Product | Typical Yield (%) |
| 1 | 2-Amino-5-chloro-7,8-dihydro-8-cyclopentyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | 60-75 |
| 2 | 2,4-Dichloro-8-cyclopentyl-7,8-dihydropyrido[2,3-d]pyrimidin-7-one | 70-85 |
| 3 | Final CDK4/6 Inhibitor | 50-70 |
Table 2: Biological Activity of Representative Pyrido[2,3-d]pyrimidine-based CDK4/6 Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| PD-0332991 (Palbociclib) | CDK4 | 11 | Multiple | Varies | [1] |
| CDK6 | 15 | [1] | |||
| Compound 7x | CDK4 | 3.87 | K562 | 0.025 | [1] |
| DU145 | 0.1 | [1] | |||
| Representative Analog 1 | CDK4 | 4 | MDA-MB-435 | 0.15 | [2][3] |
| Representative Analog 2 | CDK4 | 10 | HCT-116 | 0.22 | [2][3] |
Note: IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI₅₀ (growth inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of potent and selective kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical signaling pathways involved in cancer and other diseases. The versatility of the pyrido[2,3-d]pyrimidine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agricultural Fungicides Using Methyl 2-amino-5-chloronicotinate
Introduction
Methyl 2-amino-5-chloronicotinate is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its bifunctional nature, possessing both a reactive amino group and a methyl ester, allows for diverse chemical modifications to generate novel fungicide candidates. This document provides detailed application notes and experimental protocols for the synthesis of potential agricultural fungicides derived from this compound. The protocols are based on established synthetic methodologies for analogous nicotinamide and other heterocyclic fungicides.
Key Concepts and Applications
The primary application of this compound in fungicide synthesis lies in its use as a scaffold to create compounds that can interfere with essential biological processes in pathogenic fungi. Nicotinamide derivatives, for instance, have been shown to exhibit fungicidal activity by targeting various cellular functions. The 2-amino and 5-chloro substituents on the pyridine ring of the starting material can be strategically utilized to modulate the biological activity and physicochemical properties of the final compounds.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical N-(Thiophen-2-yl)-2-amino-5-chloronicotinamide Fungicide Candidate
This protocol outlines a plausible synthetic route to a novel fungicide candidate, N-(thiophen-2-yl)-2-amino-5-chloronicotinamide, based on similar syntheses of N-(thiophen-2-yl) nicotinamide derivatives.
Step 1: Hydrolysis of this compound to 2-Amino-5-chloronicotinic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10 g, 0.054 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with a 2M hydrochloric acid solution. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-chloronicotinic acid.
Step 2: Acyl Chloride Formation
-
Reaction Setup: To a dried 250 mL round-bottom flask under a nitrogen atmosphere, add the 2-amino-5-chloronicotinic acid (8.6 g, 0.050 mol) and suspend it in 100 mL of anhydrous dichloromethane.
-
Reagent Addition: Slowly add oxalyl chloride (6.3 mL, 0.075 mol) to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-amino-5-chloronicotinoyl chloride, which is used immediately in the next step.
Step 3: Amide Coupling with 2-Aminothiophene
-
Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve 2-aminothiophene (5.0 g, 0.050 mol) and triethylamine (8.4 mL, 0.060 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of the crude 2-amino-5-chloronicotinoyl chloride in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target compound, N-(thiophen-2-yl)-2-amino-5-chloronicotinamide.
Quantitative Data from Analogous Fungicides
The following tables summarize the fungicidal activity of various nicotinamide derivatives against different plant pathogens, providing a benchmark for the potential efficacy of newly synthesized compounds from this compound.
Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (Pseudoperonospora cubensis) [1][2]
| Compound | R substituents on Pyridine Ring | EC50 (mg/L)[1][2] |
| 4a | 2-CH₃, 5-CN, 6-Cl | 4.69 |
| 4f | 5,6-Cl₂ | 1.96 |
| 4c | 5,6-Br₂ | 19.89 |
| 4d | 5-Br, 6-Cl | 32.44 |
| 4e | 5-I, 6-Cl | 25.61 |
| 4g | 5-Br, 6-Cl | 34.29 |
| Diflumetorim | (Commercial Fungicide) | 21.44 |
| Flumorph | (Commercial Fungicide) | 7.55 |
Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives against various Fungal Strains [3]
| Compound | MIC₈₀ against Candida albicans (µg/mL)[3] | MIC₈₀ against Fluconazole-resistant C. albicans (µg/mL) | MIC₈₀ against Cryptococcus neoformans (µg/mL) |
| 11g | 0.0313 | 0.0313 - 0.125 | 0.0313 - 0.0625 |
| 11h | 0.0313 | 0.0313 - 0.125 | 0.0313 - 0.0625 |
| Fluconazole | 0.25 - 1 | >64 | 4 - 8 |
Visualizations
Diagram 1: Synthetic Pathway of N-(thiophen-2-yl)-2-amino-5-chloronicotinamide
Caption: Synthetic route to a target fungicide candidate.
Diagram 2: Experimental Workflow for Fungicide Synthesis and Evaluation
Caption: Overall workflow from synthesis to biological testing.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for N-arylation of Methyl 2-amino-5-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-arylation of heterocyclic amines is a cornerstone of modern medicinal chemistry and materials science. Specifically, the introduction of an aryl group onto the nitrogen of methyl 2-amino-5-chloronicotinate yields a scaffold with significant potential for the development of novel therapeutics and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for the construction of such C-N bonds, offering broad substrate scope and functional group tolerance.[1] This application note provides a detailed protocol for the N-arylation of this compound utilizing the principles of the Buchwald-Hartwig reaction.
Reaction Principle
The N-arylation of this compound with an aryl halide is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a fundamental concept in organometallic chemistry, drives this transformation. The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The amine (in this case, this compound) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed by the elimination from the palladium center, which regenerates the active Pd(0) catalyst.[1]
Bulky, electron-rich phosphine ligands are crucial for the efficiency of this catalytic cycle, as they promote both the oxidative addition and the final reductive elimination steps.
Experimental Protocol
This protocol is a general guideline for the N-arylation of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane (approximately 5-10 mL per 1 mmol of the limiting reagent).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl bromides. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu | Dioxane | 90 | 18 | 78 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 4 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (4.5) | NaOtBu | Dioxane | 100 | 16 | 88 |
Visualizations
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the N-arylation protocol.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of Methyl 2-amino-5-chloronicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a foundational guide for the functionalization of the 5-position of the pyridine ring.
Due to the limited availability of published data specifically for this compound, the following protocols and data tables are based on established procedures for structurally analogous compounds, such as other 2-amino-5-halopyridines. Researchers are advised to use these as a starting point and optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminonicotinates
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Analogous 2-Amino-5-halopyridines
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of similar 2-amino-5-halopyridine substrates. This data can guide the optimization of reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 2-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 2-Amino-5-bromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 88 |
| 4 | 2-Amino-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst and the solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-2-aminonicotinates
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. This reaction enables the coupling of various primary and secondary amines at the 5-position of this compound.
General Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of Analogous 2-Amino-5-halopyridines
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of similar 2-amino-5-halopyridine substrates.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | 2-Amino-5-bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 85 |
| 3 | 2-Amino-5-chloropyridine | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | 78 |
| 4 | 2-Amino-5-chloropyridine | Indole | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ | Toluene | 120 | 18 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture with stirring (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminonicotinates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is valuable for introducing alkynyl moieties at the 5-position of this compound.
General Reaction Scheme:
Quantitative Data for Sonogashira Coupling of Analogous 2-Amino-halopyridines
The following table provides representative data for the Sonogashira coupling of similar 2-amino-halopyridine substrates, which can be used as a reference for optimizing the reaction of this compound.[1]
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 3 | 2-Amino-5-bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 12 | 91 |
| 4 | 2-Amino-5-chloropyridine | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 18 | 72 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent, the base, and finally the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
References
Application Notes: Methyl 2-amino-5-chloronicotinate as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-chloronicotinate is a highly functionalized heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine ring, offers multiple reaction sites for diversification and construction of complex molecular architectures. This versatility makes it an attractive building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, a class of anti-cancer agents currently under extensive investigation.
Key Applications in Drug Discovery
This compound and its derivatives are instrumental in the synthesis of various biologically active molecules, including:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on this compound allow for the strategic introduction of pharmacophoric elements that can interact with the ATP-binding site of kinases. Notably, this building block is relevant for the synthesis of PRMT5 inhibitors, which are showing promise in the treatment of various cancers.[1][2][3][4]
-
Anti-inflammatory and Anti-cancer Agents: The nicotinic acid backbone can be elaborated to generate compounds with anti-inflammatory and anti-proliferative properties.
-
Neurological Disorder Therapeutics: Derivatives of nicotinic acid have been explored for the treatment of a range of neurological conditions.
Synthesis of a PRMT5 Inhibitor: A Representative Protocol
The following section outlines a representative synthetic route to a potent PRMT5 inhibitor, structurally analogous to known clinical candidates like GSK3326595, utilizing this compound as a key starting material. The synthesis involves a key Suzuki coupling reaction followed by an amide bond formation.
Experimental Workflow
Caption: Synthetic workflow for a PRMT5 inhibitor.
Step 1: Suzuki-Miyaura Cross-Coupling
This step introduces a key aryl moiety at the 5-position of the pyridine ring, a common feature in many kinase inhibitors for establishing interactions within the enzyme's active site.
Protocol:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, e.g., 5 mL per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-amino-5-aryl-nicotinate.
| Parameter | Value |
| Reactants | This compound, Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Step 2: Saponification of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the subsequent amide coupling reaction.
Protocol:
-
Dissolve the methyl 2-amino-5-aryl-nicotinate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-aryl-nicotinic acid, which can often be used in the next step without further purification.
| Parameter | Value |
| Reactant | Methyl 2-amino-5-aryl-nicotinate |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% (crude) |
Step 3: Amide Coupling
The final step involves the formation of an amide bond between the synthesized nicotinic acid derivative and a chiral amine, a crucial step for achieving the desired stereochemistry and biological activity of the final PRMT5 inhibitor.
Protocol:
-
Dissolve the 2-amino-5-aryl-nicotinic acid from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add the chiral amine (e.g., a substituted (S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropan-1-amine) (1.1 eq).
-
Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final PRMT5 inhibitor.
| Parameter | Value |
| Reactants | 2-amino-5-aryl-nicotinic acid, Chiral amine |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | 50-70% |
Biological Context: PRMT5 Signaling Pathway in Cancer
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5][6] This post-translational modification plays a crucial role in various cellular processes, and its dysregulation is implicated in the development and progression of multiple cancers.[1][2] PRMT5 inhibitors, synthesized from building blocks like this compound, aim to disrupt these oncogenic signaling pathways.
PRMT5 Signaling Pathway Diagram
Caption: PRMT5 signaling pathways in cancer.
Pathway Description:
PRMT5, often overexpressed in cancer, symmetrically dimethylates histone proteins, leading to altered expression of genes involved in cell cycle control and tumor suppression.[5] It also methylates non-histone proteins, including splicing factors, which results in aberrant RNA splicing of oncogenes and tumor suppressors.[6] Furthermore, PRMT5 can directly methylate and regulate the activity of transcription factors and growth factor receptors, thereby influencing key cancer-related signaling pathways such as the PI3K/AKT and ERK pathways, ultimately promoting cell proliferation and survival.[6] PRMT5 inhibitors block these methylation events, leading to the reactivation of tumor suppressor genes, correction of splicing defects, and downregulation of pro-survival signaling, ultimately inducing cancer cell death.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The provided protocols for the synthesis of a PRMT5 inhibitor via Suzuki coupling and amide bond formation highlight the utility of this starting material in modern drug discovery. Understanding the central role of targets like PRMT5 in cancer signaling pathways provides a strong rationale for the continued exploration and utilization of this compound in the development of novel targeted therapies.
References
- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of novel heterocyclic compounds, specifically focusing on the pyrido[2,3-d]pyrimidine scaffold, from the starting material Methyl 2-amino-5-chloronicotinate. Pyrido[2,3-d]pyrimidines are of significant interest in medicinal chemistry and drug discovery due to their structural analogy to purines and pteridines, which allows them to function as potent inhibitors of various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
The protocols outlined below are based on established methodologies for analogous compounds and provide a robust framework for the synthesis and further functionalization of these valuable heterocyclic systems.
Synthetic Route 1: Synthesis of 6-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This route involves a two-step process starting with the amidation of this compound followed by a cyclization reaction to form the desired pyrido[2,3-d]pyrimidine core.
Step 1: Synthesis of 2-Amino-5-chloronicotinamide
The initial step focuses on the conversion of the methyl ester to the corresponding primary amide. This is a crucial transformation to enable the subsequent cyclization to form the pyrimidine ring.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add a 7 M solution of ammonia in methanol (10.0 eq).
-
The reaction mixture is stirred in a sealed pressure vessel at 80 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 2-amino-5-chloronicotinamide.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 7 M Ammonia in Methanol |
| Solvent | Methanol |
| Temperature | 80 °C |
| Reaction Time | 48 hours |
| Expected Yield | > 90% |
Step 2: Synthesis of 6-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
The second step involves the cyclization of the newly formed amide with a suitable carbonyl source, such as diphosgene, to construct the fused pyrimidine ring system.
Experimental Protocol:
-
To a solution of 2-amino-5-chloronicotinamide (1.0 eq) in anhydrous 1,4-dioxane (10 mL/mmol), add diphosgene (3.2 eq) under an inert atmosphere.
-
Charge the reaction mixture with nitrogen gas.
-
Stir the mixture at 120 °C for 12 hours.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dry diethyl ether (30 mL/mmol) to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry to obtain 6-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1]
| Parameter | Value |
| Starting Material | 2-Amino-5-chloronicotinamide |
| Reagent | Diphosgene |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Expected Yield | High |
Workflow for the Synthesis of 6-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Caption: Synthetic workflow for 6-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Synthetic Route 2: Synthesis of 2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one
This alternative route explores the reaction of this compound with guanidine to form a different, yet structurally related, pyrido[2,3-d]pyrimidine derivative.
Experimental Protocol:
-
A mixture of this compound (1.0 eq) and guanidine hydrochloride (1.5 eq) is suspended in 2-methoxyethanol (15 mL/mmol).
-
Sodium methoxide (2.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 125 °C) for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Guanidine Hydrochloride, Sodium Methoxide |
| Solvent | 2-Methoxyethanol |
| Temperature | ~125 °C (Reflux) |
| Reaction Time | 6 hours |
| Expected Yield | Moderate to High |
Workflow for the Synthesis of 2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one
Caption: Synthesis of 2-Amino-6-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.
Applications in Drug Discovery: Targeting Signaling Pathways
The synthesized 6-chloropyrido[2,3-d]pyrimidine derivatives serve as versatile intermediates for the development of potent kinase inhibitors. The chlorine atom at the 6-position provides a strategic handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of extensive compound libraries for biological screening.
For instance, derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.
Illustrative Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
These application notes provide a foundational guide for the synthesis of novel pyrido[2,3-d]pyrimidine heterocycles from this compound. The detailed protocols and workflows are intended to facilitate research and development in the pursuit of new therapeutic agents. Researchers are encouraged to optimize the described conditions for their specific substrates and applications.
References
Application Notes and Protocols: Derivatization of Methyl 2-amino-5-chloronicotinate for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the derivatization of Methyl 2-amino-5-chloronicotinate, a key building block for the synthesis of diverse chemical libraries in drug discovery. The protocols cover fundamental transformations including N-acylation, N-sulfonylation, and Suzuki coupling, enabling the generation of a wide array of analogues for structure-activity relationship (SAR) studies.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of a reactive amino group, a halogenated pyridine ring, and a methyl ester provides multiple points for diversification. This allows for the systematic exploration of chemical space to identify novel compounds with desired biological activities. These application notes provide robust and reproducible methods for the derivatization of this key intermediate.
Derivatization Strategies
The primary sites for derivatization on this compound are the 2-amino group and the 5-chloro position. The following sections detail the protocols for key transformations at these positions.
N-Acylation and N-Sulfonylation of the Amino Group
N-acylation and N-sulfonylation are fundamental reactions for modifying the amino group, allowing for the introduction of a wide variety of substituents.
2.1.1. General Protocol for N-Acylation
This protocol describes a standard method for the N-acylation of this compound using acyl chlorides in the presence of a base.
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or TEA (1.2 equivalents) dropwise to the cooled solution.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
2.1.2. General Protocol for N-Sulfonylation
This protocol outlines the N-sulfonylation of this compound using sulfonyl chlorides.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents).
-
Add the desired sulfonyl chloride (1.2 equivalents) portion-wise or dropwise if it is a liquid.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or Ethyl Acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization.
-
2.1.3. Representative Data for N-Acylation and N-Sulfonylation
| Reagent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Acetyl Chloride | Methyl 2-acetamido-5-chloronicotinate | 228.64 | 88-96 | >98% |
| Benzoyl Chloride | Methyl 2-benzamido-5-chloronicotinate | 290.71 | 85-94 | >98% |
| Methanesulfonyl Chloride | Methyl 5-chloro-2-(methylsulfonamido)nicotinate | 264.70 | 82-91 | >97% |
| p-Toluenesulfonyl Chloride | Methyl 5-chloro-2-(tosylamido)nicotinate | 340.79 | 80-90 | >97% |
Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the pyridine ring.[1][2]
2.2.1. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with boronic acids.
-
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or vial, add this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as Ethyl Acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.2.2. Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| Phenylboronic Acid | Methyl 2-amino-5-phenylnicotinate | 228.25 | 75-88 | >98% |
| 4-Methoxyphenylboronic Acid | Methyl 2-amino-5-(4-methoxyphenyl)nicotinate | 258.28 | 72-85 | >97% |
| 3-Pyridinylboronic Acid | Methyl 2-amino-5-(pyridin-3-yl)nicotinate | 229.24 | 65-78 | >96% |
| Thiophene-2-boronic Acid | Methyl 2-amino-5-(thiophen-2-yl)nicotinate | 234.28 | 68-80 | >97% |
Workflow and Pathway Diagrams
3.1. Library Synthesis Workflow
The following diagram illustrates the overall workflow for generating a chemical library from this compound.
Caption: Library Synthesis Workflow from a Central Scaffold.
3.2. N-Acylation Reaction Pathway
This diagram shows the reaction pathway for the N-acylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-amino-5-chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of Methyl 2-amino-5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?
Low yields with this substrate are common and can be attributed to several factors. The primary challenges arise from the electronic properties of the molecule itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalyst and stalling the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-chlorine bond towards the crucial oxidative addition step in the catalytic cycle.[1] Finally, as a chloro-substituted pyridine, this substrate is inherently less reactive than its bromo or iodo counterparts, often requiring a more active catalyst system.[2]
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most prevalent include:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively consuming your coupling partner.[1][2] It is often promoted by aqueous conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1][2]
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Dehalogenation: The starting this compound is reduced to Methyl 2-aminonicotinate. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[2][3] To mitigate this, ensure the use of high-purity, dry solvents and consider the choice of base carefully.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2][3] This is often exacerbated by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[2][4]
Q3: How do I select the optimal catalyst and ligand for this reaction?
Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[2] The oxidative addition of the C-Cl bond is often the rate-limiting step and requires a more active catalyst system.[2] Success typically relies on using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[1][5] Ligands such as SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings as they can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1][6]
Q4: What is the role of the base, and which one should I choose?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[6] The choice and strength of the base can significantly impact the reaction outcome.[3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[2][6] It is often beneficial to screen a few different bases to find the optimal one for your specific coupling partners.
Q5: What are the recommended solvents and temperatures?
Anhydrous, aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[3] Often, a co-solvent of water is added to help dissolve the inorganic base.[3][7] The reaction temperature typically ranges from 80-110 °C.[1][2] It's important to find a balance, as higher temperatures can overcome the activation energy for the C-Cl bond activation but may also increase the rate of side reactions and catalyst decomposition.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My reaction is not proceeding, and I am recovering my starting material.
-
Is your catalyst system active enough?
-
Chloropyridines are less reactive than their bromo or iodo counterparts.[2] A standard Pd(PPh₃)₄ catalyst may be insufficient.[2]
-
Solution: Switch to a more active catalyst system. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][6] Consider using modern pre-catalysts like the Buchwald G3 pre-catalysts which can provide a more active and stable catalytic species.[1]
-
-
Have you considered catalyst inhibition?
-
The pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Solution: The use of bulky ligands like SPhos or XPhos can sterically shield the metal center from this inhibitory coordination.[6] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.[1]
-
-
Is your reaction mixture properly degassed?
-
Oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[1][2]
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4][8]
-
Problem: The reaction is sluggish and gives a low yield of the desired product along with byproducts.
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Are you observing significant protodeboronation?
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Is homocoupling of the boronic acid a major issue?
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Could your choice of base be suboptimal?
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The base can influence both the reaction rate and the prevalence of side reactions.[3]
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Solution: Screen a panel of bases. While a stronger base might be needed for this less reactive chloride, it could also promote side reactions. Comparing bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is a good optimization strategy.[1][2]
-
Data Presentation
The following table summarizes expected trends in yield based on the optimization of various reaction parameters for a typical Suzuki coupling with an amino-chloropyridine substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | < 20% |
| Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 60-75% |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 12 | 70-85% |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75-90% |
| Buchwald G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 8 | > 90% |
Note: These are representative yields and actual results may vary depending on the specific boronic acid used and the precise reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[2]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If a mixed solvent system is used, ensure all components are thoroughly degassed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Visualizations
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of Methyl 2-amino-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-chloronicotinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthetic routes to this compound and their associated by-products?
There are two primary synthetic strategies for the preparation of this compound, each with a distinct profile of potential by-products.
Route A: Chlorination of Methyl 2-aminonicotinate
This route involves the direct chlorination of Methyl 2-aminonicotinate. The primary challenge is controlling the regioselectivity and extent of chlorination.
-
Potential By-products:
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Methyl 2-amino-3,5-dichloronicotinate: Over-chlorination can lead to the formation of a di-chlorinated product.
-
Isomeric Monochloro Products: Depending on the chlorinating agent and reaction conditions, chlorination at other positions of the pyridine ring might occur, although the 5-position is generally favored due to the directing effects of the amino and ester groups.
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Unreacted Starting Material: Incomplete reaction will leave Methyl 2-aminonicotinate as an impurity.
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Route B: Amination of Methyl 2,5-dichloronicotinate
This approach involves the selective amination of a di-chloro precursor. The main challenge lies in achieving selective substitution at the 2-position.
-
Potential By-products:
-
Methyl 5-amino-2-chloronicotinate: Amination at the 5-position can occur, leading to the formation of the isomeric product.
-
Methyl 2,5-diaminonicotinate: Over-amination can result in the substitution of both chlorine atoms.
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Unreacted Starting Material: Incomplete amination will result in residual Methyl 2,5-dichloronicotinate.
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Hydrolysis Product (2-Hydroxy-5-chloronicotinic acid or its methyl ester): If the reaction is not carried out under anhydrous conditions, hydrolysis of the chloro group can occur, leading to the formation of a pyridone derivative.
-
Q2: I am observing an unexpected peak in my HPLC analysis after synthesizing this compound. How can I identify it?
Identifying unknown impurities is a critical step in process development. A systematic approach is recommended:
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Review the Synthetic Route: Consider the potential by-products associated with your chosen synthetic method (see Q1). This will provide a list of likely candidates.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. The molecular weight will provide a strong indication of its identity. For example, a mass corresponding to the addition of a second chlorine atom would suggest a di-chloro by-product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide definitive structural information. Even in a mixture, characteristic shifts can help identify the impurity.
-
Reference Standards: If available, co-injecting commercially available reference standards of potential by-products can confirm their presence.
Q3: My yield of this compound is low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, depending on the synthetic route.
-
For Chlorination Route (Route A):
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of chlorinating agent are crucial. Insufficiently reactive conditions can lead to incomplete conversion, while overly harsh conditions can promote the formation of by-products and degradation.
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Moisture: The presence of water can deactivate some chlorinating agents and lead to the formation of undesired hydroxy-compounds. Ensure all glassware is dry and use anhydrous solvents.
-
-
For Amination Route (Route B):
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Inefficient Amination: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas, ammonium salt) and catalyst (if any) can significantly impact the reaction rate and selectivity.
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Poor Solubility: The starting material, Methyl 2,5-dichloronicotinate, may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.
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Side Reactions: As mentioned, the formation of the isomeric amine or di-aminated product will reduce the yield of the desired product.
-
Troubleshooting Steps:
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Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the optimal reaction time.
-
Purification: Inefficient purification can lead to product loss. Optimize your purification method (e.g., column chromatography, recrystallization) to effectively separate the product from by-products and unreacted starting materials.
Quantitative Data Summary
| Synthetic Route | Common By-product | Typical Factors Influencing Formation | Potential Impact on Yield |
| Chlorination | Methyl 2-amino-3,5-dichloronicotinate | Excess chlorinating agent, prolonged reaction time, high temperature | Significant reduction |
| Unreacted Methyl 2-aminonicotinate | Insufficient chlorinating agent, short reaction time, low temperature | Direct reduction | |
| Amination | Methyl 5-amino-2-chloronicotinate | Reaction temperature, nature of the ammonia source | Significant reduction |
| Methyl 2,5-diaminonicotinate | Excess ammonia, prolonged reaction time, high temperature | Significant reduction | |
| Unreacted Methyl 2,5-dichloronicotinate | Insufficient ammonia, short reaction time, low temperature | Direct reduction | |
| 2-Hydroxy-5-chloronicotinic acid/ester | Presence of water in the reaction mixture | Moderate reduction |
Experimental Protocols
Note: These are generalized protocols based on standard organic synthesis methodologies for analogous compounds. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol A: Chlorination of Methyl 2-aminonicotinate (Illustrative)
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-aminonicotinate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.2 eq.) in the same solvent via the dropping funnel.
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Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
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Work-up: Once the reaction is complete, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol B: Amination of Methyl 2,5-dichloronicotinate (Illustrative)
-
Setup: In a sealed pressure vessel, combine Methyl 2,5-dichloronicotinate (1.0 eq.), a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia), and a suitable solvent (e.g., methanol, dioxane).
-
Reaction: Heat the sealed vessel to the desired temperature (e.g., 100-150 °C) and stir for the required time. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Methyl 2-amino-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-amino-5-chloronicotinate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] For this compound, a polar compound, polar solvents are generally a good starting point.[2][3] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.[2] A mixed solvent system, often consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is less soluble, can also be effective.[4]
Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?
A2: This is a common issue that can arise from several factors:
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Too much solvent: This is the most frequent reason for crystallization failure.[2] To address this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[2][5]
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its usual solubility limit but has not yet begun to crystallize.[2] To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[2][5] The tiny scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate the crystallization process.[2]
Q3: Instead of crystals, an oil has formed in my flask. How can I resolve this "oiling out"?
A3: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid.[4] This can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[4] To remedy this:
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Reheat the solution until the oil completely redissolves.
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Add a small amount of additional hot solvent to decrease the solution's saturation.[4]
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Allow the solution to cool much more slowly to encourage the formation of crystals over oil.[6]
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Consider using a different solvent with a lower boiling point.[5]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: Low recovery can be disappointing. Here are some potential reasons and solutions:
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Excessive solvent: Using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[4][7] Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4]
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Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated and carry out the filtration quickly.[4]
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Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the formation of crystals. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[4]
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Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.[4][7]
Q5: My recrystallized product is still impure. What went wrong?
A5: While recrystallization is a powerful purification technique, its success depends on proper execution.[4]
-
Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] For optimal purity, allow the solution to cool slowly and without disturbance to room temperature before placing it in an ice bath.
-
Insoluble impurities: If your crude material contained insoluble impurities, they should have been removed by hot filtration before the cooling step.[4]
-
Soluble impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, a single recrystallization may not be enough. A second recrystallization may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Caption: A flowchart for troubleshooting common recrystallization issues.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
Disclaimer: The following table provides a starting point for solvent selection based on the general properties of aromatic amines and pyridine derivatives. Optimal solvent and conditions must be determined experimentally.
| Solvent | Type | Expected Solubility of this compound | Notes |
| Ethanol | Polar Protic | Good solubility when hot, lower when cold | A common and often effective solvent for polar compounds.[8] |
| Methanol | Polar Protic | Similar to ethanol, potentially higher solubility | Lower boiling point than ethanol may be advantageous if oiling out is an issue.[5] |
| Isopropanol | Polar Protic | Likely good solubility when hot | |
| Ethyl Acetate | Polar Aprotic | Moderate to good solubility | Can be a good choice for compounds with ester functionalities.[8] |
| Toluene | Non-polar | Likely low solubility | May be useful as an anti-solvent in a mixed solvent system. |
| Hexane | Non-polar | Very low solubility | Primarily used as an anti-solvent.[8] |
| Water | Polar Protic | Low solubility | Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) to its boiling point and add the minimum amount of the hot solvent to the flask to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]
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Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed. Slow cooling is crucial for the formation of pure crystals.[4]
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
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Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-amino-5-chloronicotinate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield in the synthesis of Methyl 2-amino-5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the direct esterification of 2-amino-5-chloronicotinic acid with methanol, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or by using reagents like thionyl chloride (SOCl₂). This method is a variation of the classic Fischer-Speier esterification.
Q2: Why is my yield of this compound consistently low when using acid catalysis?
A2: Low yields are often attributed to the presence of the basic amino group (-NH₂) on the pyridine ring. This group can be protonated by the acid catalyst, forming an ammonium salt. This side reaction consumes the catalyst, rendering it unavailable to activate the carboxylic acid for esterification. Consequently, a less than catalytic amount of acid will be available to promote the desired reaction, leading to incomplete conversion and low yields.
Q3: What are the primary side products or impurities I should be aware of?
A3: The primary impurity is often the unreacted starting material, 2-amino-5-chloronicotinic acid. Other potential side products can arise from the degradation of the starting material or product under harsh reaction conditions, such as high temperatures or prolonged reaction times. If using thionyl chloride, impurities from the decomposition of the intermediate acid chloride may be present.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (more polar) from the product ester (less polar). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient Acid Catalyst: The amino group on the starting material neutralizes the acid catalyst. | Increase Catalyst Loading: Use a stoichiometric amount or even a slight excess of sulfuric acid relative to the 2-amino-5-chloronicotinic acid to ensure enough acid is present to both protonate the amino group and catalyze the esterification. |
| Reaction Not at Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward. | Remove Water: Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, for larger scale reactions, a Dean-Stark apparatus can be used to remove water as it is formed. A US patent suggests that continuously adding and distilling off methanol can significantly improve yields, with reported yields as high as 98.6% for similar reactions.[1] | |
| Incomplete Reaction | Sub-optimal Temperature or Reaction Time: The reaction may be too slow at lower temperatures. | Optimize Reaction Conditions: Gently reflux the reaction mixture. Monitor the reaction by TLC to determine the optimal reaction time. For aromatic amino acids, esterification at 70°C has been shown to be effective.[2] |
| Product Degradation | Harsh Reaction Conditions: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material or product. | Milder Esterification Method: Consider using thionyl chloride (SOCl₂) in methanol at a lower temperature (e.g., 0°C to room temperature). This method converts the carboxylic acid to a more reactive acid chloride intermediate, which then reacts with methanol to form the ester. This approach can be very high-yielding, with analogous reactions reporting yields of up to 95%. |
| Alternative Reagent: Trimethylchlorosilane (TMSCl) in methanol at room temperature is another mild and efficient system for the esterification of amino acids, often resulting in good to excellent yields of the corresponding methyl ester hydrochlorides.[3] | ||
| Difficult Product Isolation | Product is Soluble in the Aqueous Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction. | pH Adjustment and Extraction: After neutralizing the reaction mixture, ensure the aqueous phase is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Emulsion Formation during Workup: The presence of unreacted starting material and salts can lead to the formation of emulsions. | Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective if available. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Excess Sulfuric Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-chloronicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.0 - 1.2 eq) dropwise.
-
Reaction: Warm the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully pour the residue onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Esterification using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend 2-amino-5-chloronicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the excess methanol and SOCl₂ under reduced pressure.
-
Isolation: Add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the mixture and precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain the product.
Visualizations
Experimental Workflow for Fischer-Speier Esterification
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-amino-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for cross-coupling reactions with Methyl 2-amino-5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The pyridine nitrogen and the 2-amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is often referred to as the "2-pyridyl problem." Additionally, the chloro-substituent is less reactive than bromo or iodo analogues, making the oxidative addition step of the catalytic cycle more challenging.[1]
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings are all viable for the functionalization of this compound. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.).
Q3: What general type of catalyst system is recommended for this substrate?
A3: Due to the challenges of catalyst inhibition and the lower reactivity of the chloride, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[1] Ligands such as SPhos, XPhos, and other Buchwald-type ligands can shield the palladium center and promote the challenging oxidative addition step.[1] Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in conjunction with these ligands.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen or amino group is poisoning the catalyst.[1] Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to sterically shield the palladium center.[1] |
| Inactive Catalyst System | 2-chloropyridines are less reactive than their bromo or iodo counterparts.[1] A more active catalyst system is required. Consider using a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand. |
| Inefficient Transmetalation | The transfer of the organoboron species to the palladium complex is slow. Ensure the base is appropriate and present in a sufficient amount. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom. Use anhydrous solvents and reagents, or consider using more stable boronic esters (e.g., pinacol esters). |
| Improper Reaction Setup | Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[1] Thoroughly degas all solvents and reagents. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for complete precatalyst reduction.[1] | |
| Dehalogenation of Starting Material | The chloro group is replaced by a hydrogen atom. This can be caused by certain solvents or bases acting as hydride sources.[1] Use a different solvent and ensure the purity of all reagents. |
Catalyst Performance Data
The following tables summarize catalyst performance for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound, providing a strong indication of expected performance.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [2]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Various primary amines | Generally >80% | --INVALID-LINK-- |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | Various anilines | Generally >75% | --INVALID-LINK-- |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | Various (hetero)aryl amines | High | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water or toluene).
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene). Add the amine (1.2 eq) followed by this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low conversion in cross-coupling.
References
Managing impurities in Methyl 2-amino-5-chloronicotinate production
Welcome to the technical support center for the production of Methyl 2-amino-5-chloronicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control impurities during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities typically arise from starting materials, side reactions, or degradation of the final product. Key impurities include:
-
Starting Materials: Unreacted precursors such as 2-Amino-5-chloropyridine.[1][2]
-
Intermediates: Incomplete conversion of intermediates, for example, 2-Amino-5-chloronicotinic acid before esterification.
-
Side-Reaction Products: Over-chlorinated species (e.g., Methyl 2-amino-3,5-dichloronicotinate) or products from incomplete chlorination.
-
Degradation Products: The most common degradation product is 2-Amino-5-chloronicotinic acid, formed via the hydrolysis of the methyl ester group.[3]
Q2: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities.[4] A well-developed, stability-indicating HPLC method should be capable of separating the main compound from all potential impurities.[4] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[4]
Q3: What are the general strategies for controlling impurity formation?
Controlling impurity formation requires a multi-faceted approach:
-
Purity of Starting Materials: Always evaluate the purity of your starting materials to prevent the introduction of impurities at the outset.[4]
-
Reaction Condition Optimization: Carefully control parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in chlorination reactions, improper control can lead to over-chlorination.[2] In amination reactions, temperature and solvent can significantly impact side product formation.[5][6]
-
Work-up and Purification: Design an effective work-up procedure to remove the bulk of impurities. Purification techniques like recrystallization or column chromatography are essential for achieving high purity.
-
Storage Conditions: Store the final product in a cool, dry place, protected from light and moisture, to prevent degradation, especially hydrolysis of the ester.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Purity Detected by HPLC After Synthesis
Q: My HPLC analysis shows multiple impurity peaks after the reaction. What is the first step to troubleshoot this?
A: The first step is to identify the impurities. Use LC-MS to get the mass of each impurity peak. This will help you hypothesize their structures. Compare their retention times and mass-to-charge ratios (m/z) with known starting materials and potential side-products.
Below is a troubleshooting workflow for identifying and addressing common impurities.
Caption: Troubleshooting workflow for impurity identification.
Issue 2: Presence of 2-Amino-5-chloronicotinic Acid
Q: I have a significant peak corresponding to the hydrolyzed acid product. How can I minimize its formation and remove it?
A: Formation of the carboxylic acid is due to hydrolysis of the methyl ester.
-
Minimization: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous conditions. Use anhydrous solvents for extraction and drying where possible.
-
Removal: Recrystallization is often effective. The carboxylic acid has different solubility properties compared to the ester. Alternatively, you can perform an acidic wash (e.g., with dilute HCl) during the work-up. The basic amino group will be protonated, but the acid impurity will remain in the organic layer. A subsequent basic wash (e.g., with NaHCO₃ solution) can then extract the acidic impurity into the aqueous layer.
Issue 3: Difficulty in Removing Unreacted Starting Material
Q: Unreacted 2-Amino-5-chloropyridine is contaminating my product. How can it be removed?
A: If the starting material has significantly different polarity from the product, column chromatography is a reliable method for separation. For larger scales, optimizing the reaction stoichiometry is key. Consider slightly increasing the molar ratio of the other reactants relative to the 2-Amino-5-chloropyridine to drive the reaction to completion. Monitor the reaction by TLC or HPLC to ensure it has gone to completion before work-up.
Data Presentation: Common Impurities
The table below summarizes key information for managing potential impurities in this compound production.
| Impurity Name | Potential Structure | Probable Origin | Typical HPLC-MS (ESI+) Ion [M+H]⁺ | Control & Removal Strategy |
| Product | This compound | - | 187.0 | - |
| Impurity A | 2-Amino-5-chloronicotinic acid | Hydrolysis of ester | 173.0 | Use anhydrous conditions; avoid extreme pH; remove via basic wash or recrystallization. |
| Impurity B | 2-Amino-5-chloropyridine | Unreacted starting material | 129.0 | Drive reaction to completion; remove via column chromatography or recrystallization. |
| Impurity C | Methyl 2-amino-3,5-dichloronicotinate | Over-chlorination | 221.0 | Precise control of chlorinating agent stoichiometry and temperature; remove via chromatography. |
| Impurity D | Decarboxylation Product | Thermal degradation (less common) | 129.0 | Avoid excessive temperatures during reaction, distillation, or drying.[7][8] |
Key Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound. It may require optimization for your specific instrument and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Recrystallization for Product Purification
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold. The primary impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
Plausible Synthetic Pathway and Impurity Formation
The following diagram illustrates a potential synthetic route starting from 2-aminopyridine and highlights where common impurities may form.
Caption: Synthesis pathway and origin of key impurities.
References
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
Validation & Comparative
HPLC analysis method for Methyl 2-amino-5-chloronicotinate purity
A comprehensive guide to analyzing the purity of Methyl 2-amino-5-chloronicotinate, a crucial intermediate in pharmaceutical synthesis, requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering excellent resolution and quantitative accuracy. This guide provides a comparative analysis of a proposed HPLC method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed experimental protocols and supporting data.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Separation of volatile and thermally stable compounds in the gas phase, with detection by mass spectrometry.[2] | Combines HPLC separation with mass spectrometry for highly sensitive and selective detection based on mass-to-charge ratio.[1] |
| Typical Analytes | Non-volatile and thermally sensitive compounds.[2] | Volatile and semi-volatile compounds. Derivatization may be needed for polar compounds.[3] | A wide range of compounds, particularly effective for non-volatile and thermally labile substances.[1] |
| Sensitivity | High (ppm level) | Very High (ppb level) | Exceptional (ppb to ppt level)[4] |
| Selectivity | Good, based on chromatographic retention time and UV spectrum. | High, based on retention time and mass spectrum. | Very High, based on retention time and mass-to-charge ratio.[1] |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent |
| Impurity Identification | Tentative, based on comparison with reference standards. | Good, based on spectral library matching. | Excellent, provides molecular weight and structural information.[1] |
| Strengths | Robust, widely accessible, and cost-effective for routine quality control.[1] | High resolution for volatile impurities.[2] | Unambiguous peak identification and characterization of unknown impurities.[1] |
| Limitations | May not detect non-UV active or co-eluting impurities. | Not suitable for non-volatile or thermally unstable compounds.[2] | Higher cost and complexity of instrumentation. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and are adaptable for the analysis of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method is designed for the routine purity assessment and quantification of this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 10 µL[5] |
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of about 100 µg/mL with the same diluent.[2]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed to identify volatile and semi-volatile impurities. For a compound like this compound, derivatization of the primary amine group is recommended to enhance thermal stability and improve chromatographic peak shape.[3]
Derivatization Protocol: To 1 mg of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes before injecting 1 µL into the GC-MS system.[3]
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min[2] |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp. | 290 °C[2] |
| Ion Source Temp. | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Scan Range | 40-550 m/z[2] |
Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for definitive identification of the main component and characterization of unknown impurities, owing to its high sensitivity and selectivity.[1]
LC-MS Conditions:
| Parameter | Condition |
| LC System | UHPLC or HPLC system[3] |
| Chromatographic Conditions | Same as the HPLC-UV method described above.[1] |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer[3] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[3] |
| Scan Mode | Full scan from m/z 100 to 500 for initial identification.[1] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1] |
Visualizing the Analytical Workflow
To better illustrate the process, the following diagrams outline the experimental workflows.
References
A Comparative Guide to the NMR Characterization of Methyl 2-amino-5-chloronicotinate and Related Compounds
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-5-chloronicotinate and its structurally related analogs. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data alongside experimentally obtained data for similar molecules to aid in spectral interpretation and peak assignment.
Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and its analogs. These comparisons are crucial for understanding the influence of substituent groups on the magnetic environment of the pyridine ring and the methyl ester group.
| Compound | Nucleus | H-4/C-4 (ppm) | H-6/C-6 (ppm) | -OCH₃ (ppm) | -NH₂ (ppm) | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C=O (ppm) |
| This compound | ¹H | ~8.1 | ~8.3 | ~3.9 | ~6.0 | - | - | - | - |
| (Predicted) | ¹³C | ~138 | ~148 | ~52 | - | ~158 | ~108 | ~118 | ~168 |
| Methyl 2-aminonicotinate | ¹H | 7.5 | 8.1 | 3.8 | 5.9 | - | - | - | - |
| ¹³C | 137.9 | 150.2 | 51.6 | - | 159.8 | 107.4 | 115.6 | 169.1 | |
| Methyl nicotinate | ¹H | 8.2 | 9.1 | 3.9 | - | - | - | - | - |
| ¹³C | 137.1 | 153.4 | 52.5 | - | 150.8 | 126.5 | 123.5 | 165.8 |
Note: Predicted values for this compound are based on the additive effects of chloro and amino substituents on the nicotinic acid methyl ester scaffold. Actual experimental values may vary.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with TMS.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Workflow for NMR Characterization
The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Caption: A flowchart illustrating the key stages in the NMR characterization of a small molecule.
This guide serves as a foundational resource for the NMR characterization of this compound. By leveraging comparative data and standardized protocols, researchers can achieve reliable and reproducible results in their analytical endeavors.
A Comparative Guide to the Reactivity of Methyl 2-amino-5-chloronicotinate and its Bromo Analog for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of novel molecular entities. This guide provides an in-depth comparison of the reactivity of Methyl 2-amino-5-chloronicotinate and its bromo analog, Methyl 2-amino-5-bromonicotinate, in key palladium-catalyzed cross-coupling reactions. The information presented is based on established principles of organic chemistry and extrapolated from experimental data on structurally similar compounds, offering a predictive framework for reaction planning and optimization.
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle, generally following the order of I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond. Consequently, Methyl 2-amino-5-bromonicotinate is anticipated to exhibit greater reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro counterpart.
While direct, side-by-side comparative studies on these specific molecules are not extensively available in the public literature, a wealth of data on analogous halopyridines and halopyrimidines supports this reactivity trend. This guide leverages this information to provide a robust and reliable inference of their relative performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Quantitative Data Summary
The following tables summarize expected performance differences between this compound and Methyl 2-amino-5-bromonicotinate in key cross-coupling reactions. The data for the bromo analog is based on reported yields for structurally similar compounds, while the data for the chloro analog is an educated estimation based on general reactivity principles, which often necessitate more forcing conditions and may result in lower yields.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | Methyl 2-amino-5-bromonicotinate |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 100-110 °C | 80-90 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
| Expected Yield | Moderate to Good (50-75%)* | Good to Excellent (80-95%) |
*Note: Yields for the chloro-analog are predictive and may require significant optimization of catalyst, ligand, and reaction conditions to achieve.
Table 2: Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | Methyl 2-amino-5-bromonicotinate |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / BINAP |
| Base | LHMDS | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100-120 °C | 90-100 °C |
| Typical Reaction Time | 18-36 hours | 8-18 hours |
| Expected Yield | Lower to Moderate (40-65%)* | Good to Excellent (75-90%) |
*Note: The use of stronger bases and more sophisticated ligands is often necessary for the amination of less reactive aryl chlorides.
Table 3: Sonogashira Coupling with Phenylacetylene
| Parameter | This compound | Methyl 2-amino-5-bromonicotinate |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N / DMF | Et₃N / DMF |
| Solvent | DMF | DMF |
| Temperature | 80-100 °C | Room Temperature to 60 °C |
| Typical Reaction Time | 12-24 hours | 2-8 hours |
| Expected Yield | Moderate (50-70%)* | Excellent (>90%) |
*Note: Higher temperatures and longer reaction times are generally required for the Sonogashira coupling of aryl chlorides.
Experimental Protocols
The following are detailed, representative methodologies for the key cross-coupling reactions. These protocols are based on established procedures for structurally analogous compounds and should be optimized for the specific substrates and desired products.
Suzuki-Miyaura Coupling Protocol (for Bromo Analog)
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-amino-5-bromonicotinate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (for Bromo Analog)
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Sealed reaction tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Methyl 2-amino-5-bromonicotinate, NaOtBu, Pd₂(dba)₃, and BINAP to a dry sealed reaction tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol (for Bromo Analog)
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Mechanisms
To further aid in the understanding of these critical synthetic transformations, the following diagrams, generated using the DOT language, illustrate the general experimental workflows and the catalytic cycles.
Conclusion
Comparative Guide to Alternative Reagents for Methyl 2-amino-5-chloronicotinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, the selection of appropriate starting materials is critical to ensure optimal reaction efficiency, yield, and cost-effectiveness. Methyl 2-amino-5-chloronicotinate is a key building block in many synthetic pathways; however, exploring alternative reagents can offer advantages in terms of reactivity, availability, and the introduction of molecular diversity. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols for key reactions.
Executive Summary
This guide evaluates common alternatives to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions, a crucial transformation for this class of compounds. The primary alternatives considered are:
-
Methyl 2-amino-5-bromonicotinate: The bromo-analog of the target compound.
-
Methyl 5-amino-2-chloronicotinate: An isomeric variant.
-
Other Substituted Nicotinates: Including different positional isomers and halogen substitutions.
The comparative analysis indicates that the choice of halogen (bromine vs. chlorine) significantly impacts reactivity in Suzuki-Miyaura coupling, with bromo-substituted pyridines generally exhibiting higher reactivity and affording better yields under similar reaction conditions.
Reactivity and Performance Comparison
The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds. The performance of this compound and its alternatives in this reaction is a key determinant of their utility. While direct comparative studies for this compound are limited in publicly available literature, data from structurally analogous compounds provide strong indicators of expected performance.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[1] This suggests that bromo-substituted nicotinates will be more reactive than their chloro-counterparts.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Structurally Similar Aminohalopyridines
| Aryl Halide Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 | [2] |
| 2-Amino-5-bromo-4-methylpyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 | [2] |
| 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 | [2] |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O | 95 | [3] |
| 2,3,5-trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O | 92 | [3] |
Note: The data for 2-Amino-5-bromo-4-methylpyridine is presented as a close structural analog to predict the performance of Methyl 2-amino-5-bromonicotinate. The data for 2,3,5-trichloropyridine illustrates the feasibility of using chloropyridines, though often requiring more forcing conditions or specialized catalyst systems.
Based on the general reactivity trend of aryl halides, Methyl 2-amino-5-bromonicotinate is expected to provide higher yields and/or require milder reaction conditions compared to this compound in Suzuki-Miyaura coupling reactions. Isomers such as Methyl 5-amino-2-chloronicotinate offer alternative substitution patterns for drug discovery programs.[4]
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura coupling, a key application for these reagents. The protocols are based on established procedures for structurally similar compounds and can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromo-Substituted Aminonicotinates
This protocol is adapted from the coupling of 2-Amino-5-bromo-4-methylpyridine and is a suitable starting point for Methyl 2-amino-5-bromonicotinate.[2]
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Methyl 2-amino-5-bromonicotinate, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling of Chloro-Substituted Nicotinates in Aqueous Media
This protocol is adapted from a procedure for 2,3,5-trichloropyridine and may be applicable to this compound, potentially offering a more environmentally friendly approach.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium(II) acetate, and sodium carbonate.
-
Add water to the mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathway
The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of starting material is a critical decision with significant implications for synthetic efficiency and project timelines. While this compound is a valuable reagent, its bromo-analog, Methyl 2-amino-5-bromonicotinate , is predicted to offer superior performance in palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond. This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
When considering alternatives, it is recommended to:
-
Evaluate the bromo-analog (Methyl 2-amino-5-bromonicotinate) for improved reactivity in C-C bond-forming reactions.
-
Consider isomeric alternatives (e.g., Methyl 5-amino-2-chloronicotinate) to explore novel chemical space in drug discovery programs.
-
Optimize catalyst and ligand systems , especially for less reactive chloro-substrates, to achieve desired yields. Modern catalyst systems, such as those employing bulky phosphine ligands, can be particularly effective.[2]
By carefully considering these alternatives and adapting the provided experimental protocols, researchers can enhance their synthetic strategies and accelerate the development of new chemical entities.
References
Navigating the Analytical Landscape: A Comparative Guide to LC-MS Analysis of Methyl 2-amino-5-chloronicotinate and Its Derivatives
For researchers, scientists, and drug development professionals venturing into the analysis of Methyl 2-amino-5-chloronicotinate and its derivatives, a robust and reliable analytical method is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, drawing upon established protocols for structurally related nicotinic acid derivatives to offer a foundational understanding and practical starting points for method development.
While specific literature on the LC-MS analysis of this compound is not extensively available, the wealth of information on the analysis of nicotinic acid (niacin) and its metabolites provides valuable insights. These methods, primarily employing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity, making them well-suited for the quantification of these compounds in various matrices.[1][2][3][4]
Comparative Overview of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for achieving accurate and reproducible results. The following table summarizes key parameters from various published methods for the analysis of nicotinic acid and its derivatives, which can be adapted for this compound.
| Parameter | Method A | Method B | Method C |
| Compound(s) | Nicotinic acid, Nicotinamide, Nicotinuric acid, N-methyl-2-pyridone-5-carboxamide | Nicotinic acid, Nicotinamide | Myristyl nicotinate, Nicotinic acid, Nicotinamide |
| Matrix | Human Plasma | Human Plasma | Rabbit Plasma |
| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation | Deproteinization with methyl ethyl ketone |
| LC Column | Phenomenex Synergi Hydro-RP | Gemini C18 | Spherisorb Cyano |
| Mobile Phase | Methanol-0.1% formic acid (5:95, v/v) | Isocratic or Gradient with Methanol/Acetonitrile and water with additives | Isocratic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) |
Performance Characteristics of LC-MS Methods for Nicotinic Acid Derivatives
The performance of an analytical method is defined by several key parameters, including its linear range, sensitivity, precision, and accuracy. The table below presents a comparison of these metrics from various studies on related compounds.
| Parameter | Method for Niacin & Metabolites[3][4] | Method for Nicotinic Acid & Nicotinamide | Method for Myristyl Nicotinate & Metabolites[5] |
| Linearity Range (ng/mL) | NA: 2.0-3000, NUA: 2.0-3000, NAM: 10.0-1600, 2-Pyr: 50.0-5000 | Not Specified | Nia-114: 2-1000, NIC: 8-1000, NAM: 75-1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | NA: 2.0, NUA: 2.0, NAM: 10.0, 2-Pyr: 50.0 | Not Specified | Nia-114: 2, NIC: 8, NAM: 75 |
| Intra-day Precision (%RSD) | 5.0% to 8.7% for NA, 5.5% to 7.6% for NUA | Not Specified | Within ±15% |
| Inter-day Precision (%RSD) | 2.8% to 9.4% for NA, 3.7% to 5.8% for NUA | Not Specified | Within ±15% |
| Accuracy (%RE) | -2.2% to 2.3% for NA, -0.6% to 3.2% for NUA | Not Specified | Within ±15% |
Experimental Protocols: Foundational Methodologies
The following protocols provide a detailed starting point for developing a robust LC-MS method for this compound.
Protocol 1: Protein Precipitation for Plasma Samples[3]
-
To 200 µL of plasma, add 500 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS injection.
Protocol 2: Liquid Chromatography Parameters[3][4]
-
Column: A C18 reversed-phase column, such as a Phenomenex Gemini or Waters Spherisorb, is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Protocol 3: Mass Spectrometry Parameters[3][6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nicotinic acid derivatives.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is preferred for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: For this compound, the precursor ion would be its protonated molecular weight [M+H]+. The product ions would need to be determined by infusing a standard solution of the compound and performing a product ion scan. For related compounds, typical transitions involve the loss of the carboxylic acid group or other characteristic fragments.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates a typical process for LC-MS analysis.
Caption: General workflow for LC-MS analysis of small molecules.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Methyl 2-amino-5-chloronicotinate and Related Nicotinic Acid Derivatives
This guide provides a comparative analysis of the crystallographic data of compounds structurally related to Methyl 2-amino-5-chloronicotinate. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this document focuses on the analysis of analogous nicotinic acid derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in predicting the structural properties of this compound and in the design of future crystallographic studies.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for publicly available structures of compounds closely related to this compound. These include 6-methylnicotinic acid and methyl 6-chloronicotinate, which provide insight into the expected crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid
| Parameter | Value |
| Empirical Formula | C₇H₇NO₂ |
| Formula Weight | 137.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8788 (8) |
| b (Å) | 13.634 (3) |
| c (Å) | 6.1094 (12) |
| β (°) | 90.51 (3) |
| Volume (ų) | 323.07 (12) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
Table 2: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate
| Parameter | Value |
| Empirical Formula | C₇H₆ClNO₂ |
| Formula Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.458 (2) |
| b (Å) | 10.321 (3) |
| c (Å) | 9.876 (3) |
| β (°) | 109.43 (3) |
| Volume (ų) | 717.2 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.042 |
Structural Insights
The crystal structure of 6-methylnicotinic acid indicates a nearly planar molecule. The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions. Additionally, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1] In the case of methyl 6-chloronicotinate, the molecule is also nearly planar. The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers.[1] Similar to the acid derivative, π-π stacking interactions are present between the aromatic rings.[1]
Experimental Protocols
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules like this compound.
Crystal Growth
High-quality single crystals are essential for accurate X-ray diffraction analysis. Ideal crystals should be well-formed, free of defects, and typically range in size from 30 to 300 microns.[2] A common method for crystal growth is slow evaporation of a saturated solution of the compound.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.
-
Procedure: A saturated solution of the compound is prepared and filtered to remove any impurities. The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals may form.
Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[2][3]
-
Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The diffraction pattern is recorded by the detector at each orientation.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process involves adjusting atomic positions, thermal parameters, and other crystallographic parameters until the R-factor, a measure of the agreement between the model and the data, is minimized.
Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
Caption: A flowchart of the experimental workflow for single-crystal X-ray crystallographic analysis.
Biological Activity Context
While the primary focus of this guide is on crystallographic analysis, it is noteworthy that nicotinic acid derivatives are of significant interest in drug discovery. Analogues of this compound have been investigated for various therapeutic applications, including their potential as anticancer and antimicrobial agents.[4] For instance, some picolinamide derivatives have shown potent antitumor activity by inhibiting kinases such as Aurora-B.[4] The structural information obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of these compounds and for the rational design of more effective therapeutic agents.
References
Performance Benchmark: Methyl 2-amino-5-chloronicotinate in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable tools. The appropriate selection of halogenated building blocks is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive performance benchmark of Methyl 2-amino-5-chloronicotinate in key cross-coupling reactions, offering an objective comparison with its bromo- and iodo-analogs. The data presented is based on established chemical principles and analogous systems, providing a predictive framework for researchers.
Executive Summary
This compound represents a cost-effective and readily available building block for organic synthesis. However, its performance in cross-coupling reactions is generally lower compared to its more reactive bromo and iodo counterparts. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This guide will demonstrate that while this compound can be a viable substrate, achieving comparable yields and reaction rates often necessitates more forcing reaction conditions, including higher catalyst loadings, more sophisticated ligands, and elevated temperatures.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of this compound is benchmarked against its bromo-analog, Methyl 2-amino-5-bromonicotinate, in the coupling with phenylboronic acid. While direct experimental data for the chloro-compound is limited in publicly available literature, the data for the bromo-analog provides a strong predictive basis for its reactivity.
Table 1: Suzuki-Miyaura Coupling of 2-amino-5-halonicotinates with Phenylboronic Acid
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | 12-24 | Expected Moderate |
| Br | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 85[1] |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | Expected High |
Note: Yields for the chloro- and iodo-analogs are predicted based on established reactivity trends and data from analogous systems.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromonicotinate
This protocol is adapted from a general procedure for the Suzuki coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
Methyl 2-amino-5-bromonicotinate
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Methyl 2-amino-5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[1]
-
Stir the reaction mixture at 85-95 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Upon completion, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Heck Coupling
The Heck reaction is a key method for the formation of C-C bonds between unsaturated halides and alkenes. Similar to the Suzuki coupling, this compound is expected to be less reactive than its bromo and iodo counterparts.
Table 2: Heck Coupling of 2-amino-5-halonicotinates with Styrene
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | Pd(OAc)₂ / Bulky phosphine ligand | Stronger base (e.g., Cs₂CO₃) | High-boiling solvent (e.g., DMF, NMP) | 120-140 | 24-48 | Expected Low to Moderate |
| Br | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | ~80-90 (estimated)[2] |
| I | Pd(OAc)₂ | Et₃N | DMF | 80-100 | 4-12 | Expected High |
Note: Yields are estimated based on established reactivity trends and data from analogous systems. The yield for the bromo-analog is an estimation based on data for similar 2-amino-5-bromopyridines.[2]
Experimental Protocol: Heck Coupling of a 2-Amino-5-bromopyridine Derivative
The following is a general protocol for the Heck coupling of 2-Amino-5-bromo-4-methylpyridine with styrene, which can be adapted for Methyl 2-amino-5-bromonicotinate.[2]
Materials:
-
2-Amino-5-bromo-4-methylpyridine (or Methyl 2-amino-5-bromonicotinate)
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-amino-5-bromopyridine derivative (1.0 mmol), Palladium(II) acetate (0.03 mmol), and Tri(o-tolyl)phosphine (0.06 mmol).[2]
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).[2]
-
Add styrene (1.2 mmol) to the mixture.[2]
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides. The reactivity trend of the halo-nicotinates is expected to be consistent with other cross-coupling reactions.
Table 3: Sonogashira Coupling of 2-amino-5-halonicotinates with Phenylacetylene
| Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cl | PdCl₂(PPh₃)₂ / CuI / PPh₃ | Strong base (e.g., t-BuOK) | DMF or NMP | 100-120 | 24-48 | Expected Low to Moderate |
| Br | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp to 60 | 16 | High (estimated)[3] |
| I | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp to 50 | 4-12 | Expected Very High |
Note: Yields are estimated based on established reactivity trends and data from analogous systems. The yield for the bromo-analog is an estimation based on data for a similar 6-bromo-3-fluoro-2-cyanopyridine.[3]
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative
The following is a general protocol for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with an alkyne, which can be adapted for Methyl 2-amino-5-bromonicotinate.[3]
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (or Methyl 2-amino-5-bromonicotinate)
-
Terminal alkyne (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equivalents)
-
Copper(I) iodide (CuI) (0.3 equivalents)
-
Anhydrous THF
-
Triethylamine (Et₃N)
-
Reaction vial
Procedure:
-
To a degassed solution of the bromopyridine (1.1 equiv) in THF/Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[3]
-
Degas the reaction mixture for 5 minutes at room temperature.[3]
-
Add the terminal alkyne (1.0 equiv) dropwise.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and extract the product.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and economical building block for the synthesis of substituted pyridine derivatives. However, its application in palladium-catalyzed cross-coupling reactions requires careful consideration of its lower reactivity compared to its bromo and iodo analogs. To achieve satisfactory results with the chloro-substrate, researchers should anticipate the need for more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems. For syntheses where mild conditions and high efficiency are paramount, the corresponding bromo- or iodo-nicotinates are likely to be more suitable starting materials. This guide provides a foundational understanding to aid in the strategic selection of reagents for successful cross-coupling endeavors.
References
A Comparative Guide to the Synthesis of a Key Sorafenib Intermediate: A Cost-Benefit Analysis of Methyl 2-amino-5-chloronicotinate
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed cost-benefit analysis of utilizing Methyl 2-amino-5-chloronicotinate in the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a crucial intermediate for the multi-kinase inhibitor Sorafenib. An objective comparison with an alternative synthetic route starting from 2-Amino-5-chloropyridine is presented, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide can be approached from various starting materials. This guide focuses on a comparative analysis of two prominent routes: one potentially starting from This compound (Route 1) and a well-documented alternative commencing with 2-Amino-5-chloropyridine (Route 2). While a definitive bulk price for this compound remains elusive in publicly available data, a qualitative and quantitative comparison of the synthetic steps, yields, and reagent costs suggests that the choice of starting material has significant implications for the overall cost-effectiveness and efficiency of the synthesis.
Cost and Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that the synthesis from a nicotinic acid derivative often involves the initial preparation of 4-chloro-N-methylpicolinamide, which is a common intermediate for both routes.
| Parameter | Route 1 (from Nicotinic Acid Derivative) | Route 2 (from 2-Amino-5-chloropyridine) |
| Starting Material Cost | This compound: Price not readily available in bulk. Methyl 2-chloronicotinate (a related precursor): ~$10/gram.[1] | 2-Amino-5-chloropyridine: ~$200-300/kg. |
| Key Intermediate | 4-chloro-N-methylpicolinamide | 4-chloro-N-methylpicolinamide |
| Overall Yield (to 4-(4-aminophenoxy)-N-methylpicolinamide) | Reported up to 80% from 4-chloro-N-methylpicolinamide.[2][3] | Can be comparable, with yields around 80% for the final etherification step. |
| Number of Steps (from common intermediate) | 1 step (Etherification) | 1 step (Etherification) |
| Key Reagents | 4-Aminophenol, Potassium tert-butoxide, Potassium carbonate, DMF. | 4-Aminophenol, Potassium tert-butoxide, Potassium carbonate, DMF. |
| Reaction Time (Etherification) | ~6-8 hours.[2][3][4] | ~6-8 hours. |
| Purification | Column chromatography is often required.[2][3] | Column chromatography is typically necessary. |
Synthetic Workflow Comparison
The logical workflow for the synthesis of the key Sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, from the two precursors is outlined below.
Detailed Experimental Protocols
Route 1 (Hypothetical): Synthesis of 4-chloro-N-methylpicolinamide from a Nicotinic Acid Derivative
-
Chlorination and Amidation:
-
To a solution of a suitable picolinic acid derivative (e.g., 2-picolinic acid) in a suitable solvent (e.g., thionyl chloride), add a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for several hours.
-
After completion, the excess thionyl chloride is removed under reduced pressure.
-
The crude acid chloride is then dissolved in an appropriate solvent (e.g., THF) and cooled to 0 °C.
-
A solution of methylamine (e.g., 40% in water) is added dropwise, and the reaction is stirred for several hours.
-
The product, 4-chloro-N-methylpicolinamide, is then isolated and purified, often achieving yields of over 90%.[5]
-
Route 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide from 2-Amino-5-chloropyridine
This route also proceeds through the common intermediate, 4-chloro-N-methylpicolinamide. The subsequent etherification step is detailed below.
-
Etherification (Ullmann Condensation):
-
To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in dry DMF (20 mL), add potassium tert-butoxide (1.0 M in THF, 9.7 mL, 9.7 mmol) at room temperature and stir for 2 hours.[2][3]
-
Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.[2][3]
-
After cooling, extract the product with ethyl acetate (50 mL).
-
Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (yield: 80%).[2][3]
-
Mechanism of Action: Sorafenib's Dual Signaling Pathway Inhibition
The final product, Sorafenib, is a multi-kinase inhibitor that targets two critical signaling pathways involved in tumor growth and angiogenesis: the Raf/MEK/ERK pathway and the VEGFR pathway.
Sorafenib inhibits the Raf/MEK/ERK signaling cascade, which is frequently overactive in many cancers, thereby reducing tumor cell proliferation.[2][6][7] Simultaneously, it targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key components in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][6] By inhibiting both pathways, Sorafenib effectively combats cancer through a dual mechanism of action.
Conclusion
The choice between this compound and 2-Amino-5-chloropyridine as a starting material for the synthesis of the Sorafenib intermediate 4-(4-aminophenoxy)-N-methylpicolinamide hinges on a trade-off between reagent availability, cost, and potentially the number of synthetic steps. While the route from a nicotinic acid derivative offers a potentially more direct path to the key picolinamide intermediate, the current lack of clear bulk pricing for this compound makes a definitive cost-per-batch analysis challenging.
The alternative route starting from the more readily available and cost-effective 2-Amino-5-chloropyridine is well-documented and provides a reliable method for producing the desired intermediate. Ultimately, for large-scale production, a thorough cost analysis based on direct quotes from suppliers for both starting materials would be necessary. This guide provides the foundational experimental data and workflows to inform such a decision, empowering researchers to optimize their synthetic strategies for this critical pharmaceutical building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ClinPGx [clinpgx.org]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]
- 4. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of Methyl 2-amino-5-chloronicotinate and Its 6-amino-5-chloro Isomer
In the landscape of pharmaceutical and materials science, the precise characterization of molecular isomers is of paramount importance. Subtle changes in the arrangement of functional groups on a core scaffold can lead to significant differences in chemical reactivity, biological activity, and physical properties. This guide provides a detailed spectroscopic comparison between Methyl 2-amino-5-chloronicotinate and one of its structural isomers, Methyl 6-amino-5-chloronicotinate. Through an analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delineate the key spectral features that enable the unambiguous differentiation of these two compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and Methyl 6-amino-5-chloronicotinate. It should be noted that while some data is derived from experimental spectra, other values are predicted based on established spectroscopic principles and the electronic effects of the substituents on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, 300 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H4 | ~8.10 | d | ~2.5 |
| H6 | ~8.30 | d | ~2.5 | |
| -NH₂ | ~5.90 | br s | - | |
| -OCH₃ | ~3.90 | s | - | |
| Methyl 6-amino-5-chloronicotinate | H2 | ~8.50 | d | ~2.0 |
| H4 | ~7.90 | d | ~2.0 | |
| -NH₂ | ~4.80 | br s | - | |
| -OCH₃ | ~3.85 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 75 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C2 (C-NH₂) | ~158 |
| C3 (C-COOCH₃) | ~110 | |
| C4 | ~140 | |
| C5 (C-Cl) | ~120 | |
| C6 | ~148 | |
| C=O | ~168 | |
| -OCH₃ | ~52 | |
| Methyl 6-amino-5-chloronicotinate | C2 | ~150 |
| C3 (C-COOCH₃) | ~115 | |
| C4 | ~138 | |
| C5 (C-Cl) | ~118 | |
| C6 (C-NH₂) | ~155 | |
| C=O | ~167 | |
| -OCH₃ | ~52 |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| This compound | N-H | Asymmetric & Symmetric Stretch | 3450 - 3300 |
| C=O | Stretch | ~1720 | |
| C=C, C=N | Aromatic Ring Stretch | 1600 - 1450 | |
| C-O | Stretch | ~1250 | |
| C-Cl | Stretch | ~750 | |
| Methyl 6-amino-5-chloronicotinate | N-H | Asymmetric & Symmetric Stretch | 3480 - 3350 |
| C=O | Stretch | ~1715 | |
| C=C, C=N | Aromatic Ring Stretch | 1610 - 1460 | |
| C-O | Stretch | ~1240 | |
| C-Cl | Stretch | ~760 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Predicted m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | C₇H₇ClN₂O₂ | 186.60 | 186, 188 (isotope pattern) | 155 ([M-OCH₃]⁺), 127 ([M-COOCH₃]⁺) |
| Methyl 6-amino-5-chloronicotinate | C₇H₇ClN₂O₂ | 186.60 | 186, 188 (isotope pattern) | 155 ([M-OCH₃]⁺), 127 ([M-COOCH₃]⁺) |
Experimental Protocols
The following are standard methodologies for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Typical parameters involve a 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Impact (EI) is a common ionization technique for small molecules, which involves bombarding the sample with a high-energy electron beam. This method typically leads to the formation of a molecular ion and various fragment ions.[1]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion abundance versus m/z.
Visualization of the Analytical Workflow
The logical flow of comparing these isomers spectroscopically can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of isomers.
Discussion and Interpretation
The differentiation between this compound and Methyl 6-amino-5-chloronicotinate is readily achievable through a combined spectroscopic approach.
-
¹H NMR Spectroscopy : The most significant differences are observed in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing chloro and methyl ester groups cause distinct shielding and deshielding effects, leading to unique chemical shifts and coupling patterns for the two remaining protons on the ring in each isomer.
-
¹³C NMR Spectroscopy : Similar to ¹H NMR, the positions of the substituents dictate the chemical shifts of the carbon atoms in the pyridine ring. The carbons directly attached to the nitrogen, amino, and chloro groups will show the most pronounced differences in their chemical shifts between the two isomers.
-
IR Spectroscopy : While many of the fundamental vibrations, such as the N-H and C=O stretches, will be present in similar regions for both isomers, subtle shifts in their wavenumbers can be expected due to the different electronic environments. The fingerprint region (below 1500 cm⁻¹) will also display unique patterns for each isomer, reflecting the overall vibrational character of the molecules.
-
Mass Spectrometry : Both isomers have the same molecular formula and therefore the same molecular weight. They will exhibit a characteristic M/M+2 isotope pattern for the molecular ion due to the presence of chlorine. While the primary fragmentation pathways, such as the loss of the methoxy or the entire ester group, are likely to be similar, the relative abundances of the fragment ions may differ, providing another point of comparison.
References
Efficacy Showdown: A Comparative Analysis of Aminopyrifen, a Novel 2-Aminonicotinate Fungicide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of Aminopyrifen, a novel fungicide derived from the 2-aminonicotinate class. This document details its performance against a range of plant pathogens, supported by experimental data, and contrasts it with other commercially available fungicides. Detailed experimental methodologies and a visualization of its unique mode of action are also presented.
Aminopyrifen has emerged as a potent, broad-spectrum fungicide with a novel mode of action, setting it apart from many existing antifungal agents.[1][2] Its unique mechanism, targeting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, offers a valuable tool for managing fungal resistance.[1][2][3] This guide synthesizes available data to offer a clear comparison of its efficacy.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of Aminopyrifen against a variety of plant pathogenic fungi, with comparisons to several commercial fungicides.
Table 1: In Vitro Antifungal Spectrum of Aminopyrifen [4][5]
| Fungal Pathogen | Host Plant(s) | Aminopyrifen EC50 (mg/L) |
| Botrytis cinerea (Gray Mold) | Cucumber, Eggplant, Tomato | 0.0039 |
| Sclerotinia sclerotiorum (White Mold) | Various | 0.012 |
| Monilinia fructicola (Brown Rot) | Stone Fruits | 0.018 |
| Rhizoctonia solani AG-1 IA (Sheath Blight) | Rice | 0.029 |
| Colletotrichum acutatum (Anthracnose) | Various | 0.033 |
| Glomerella cingulata (Anthracnose) | Various | 0.038 |
| Verticillium dahliae (Verticillium Wilt) | Various | 0.048 |
| Venturia inaequalis (Apple Scab) | Apple | 0.091 |
| Fusarium oxysporum f. sp. lycopersici | Tomato | 0.23 |
| Sclerotium rolfsii (Southern Blight) | Various | 5.9 |
EC50: The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.
Table 2: In Vivo Efficacy of Aminopyrifen on Potted Plants [4][6]
| Disease | Pathogen | Host Plant | Aminopyrifen EC50 (mg/L) |
| Rice Blast | Pyricularia oryzae | Rice | 1.2 |
| Cucumber Anthracnose | Colletotrichum orbiculare | Cucumber | 3.6 |
| Cucumber Powdery Mildew | Podosphaera xanthii | Cucumber | 4.3 |
| Wheat Powdery Mildew | Blumeria graminis f. sp. tritici | Wheat | 12 |
| Wheat Rust | Puccinia recondita | Wheat | 12 |
Table 3: Comparative Field Trial Efficacy of Aminopyrifen and Commercial Fungicides [4]
| Disease | Host Plant | Fungicide | Application Rate (mg/L) | Control Efficacy (%) |
| Gray Mold | Eggplant | Aminopyrifen | 150 | 80 |
| Penthiopyrad | 100 | 91 | ||
| Pyribencarb | 200 | 83 | ||
| Iminoctadine albesirate | 150 | 68 | ||
| Iprodione | 500 | 100 | ||
| Powdery Mildew | Cucumber | Aminopyrifen | 150 | 98 |
| Iminoctadine albesirate | 150 | >90 | ||
| Mepanipyrim | 200 | >90 |
Table 4: Efficacy of Aminopyrifen Against Fungicide-Resistant Strains of Botrytis cinerea [4]
| B. cinerea Strain | Resistance Profile | Aminopyrifen EC50 (mg/L) |
| ma4-3 | Wild Type (Sensitive) | 0.43 - 0.83 |
| 22 | Resistant to Benomyl, Diethofencarb, Procymidone | 0.43 - 0.83 |
| to0405 | Tolerant to Azoxystrobin, Benomyl | 0.43 - 0.83 |
| 24 | Resistant to Benomyl, Boscalid, Procymidone | 0.43 - 0.83 |
Notably, Aminopyrifen demonstrates high activity against strains of B. cinerea that are resistant to fungicides with different modes of action, such as benzimidazoles, N-phenylcarbamates, dicarboximides, QoIs, and SDHIs.[4] This lack of cross-resistance highlights its potential as a valuable tool in resistance management programs.[4]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.
1. Media Preparation:
-
Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.[7]
-
After cooling the molten PDA to approximately 50-60°C, the test fungicide, dissolved in a suitable solvent (e.g., acetone), is added to achieve the desired final concentrations.[4][7] The final solvent concentration should be kept low (e.g., <1%) to avoid inhibitory effects.[4]
-
The amended PDA is then poured into sterile Petri dishes.
2. Inoculation:
-
Mycelial plugs (typically 4-6 mm in diameter) are taken from the actively growing edge of a young culture of the test fungus.[8]
-
A single mycelial plug is placed in the center of each fungicide-amended and control (solvent only) PDA plate.[8]
3. Incubation:
-
The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (e.g., 20-28°C) in the dark.[8][9]
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions once the colony in the control plates has reached a significant size (e.g., close to the edge of the plate).[9]
-
The percentage inhibition of radial growth is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where:
-
C = Average diameter of the colony in the control plates.
-
T = Average diameter of the colony in the treated plates.
-
-
-
The EC50 value is then determined by performing a probit analysis of the inhibition percentages at different fungicide concentrations.[7]
In Vivo Potted Plant Assay
This method evaluates the efficacy of a fungicide in preventing or curing a disease on a whole plant under controlled environmental conditions.
1. Plant Propagation:
-
Healthy, susceptible host plants are grown from seed in pots containing a sterile potting mix.[3] Plants are raised in a greenhouse or growth chamber with controlled temperature, humidity, and lighting.
2. Fungicide Application:
-
A suspension of the fungicide is prepared at various concentrations in water, often with the addition of a surfactant (e.g., Tween 20) to ensure uniform coverage.[4]
-
The fungicide solution is sprayed onto the foliage of the plants until runoff. Control plants are sprayed with a water-surfactant solution.
3. Inoculation:
-
A spore suspension of the pathogen is prepared at a known concentration.
-
For protective (preventive) assays, plants are inoculated a set time after fungicide application (e.g., 24 hours).[4]
-
For curative assays, plants are inoculated a set time before fungicide application.[4]
-
Inoculated plants are then placed in a humid environment to facilitate infection.
4. Disease Assessment:
-
After a suitable incubation period, the plants are assessed for disease severity. This can be done by counting the number of lesions or by visually estimating the percentage of leaf area affected by the disease.[4]
-
The control efficacy is calculated by comparing the disease severity on treated plants to that on untreated control plants.[4]
Visualizing the Mechanism and Workflow
To better understand the novel mode of action of Aminopyrifen and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrifen: Biological activity and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-5-chloronicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Methyl 2-amino-5-chloronicotinate is a critical aspect of maintaining a safe and compliant work environment. As a chlorinated organic compound, this substance requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the substance, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.
In the event of a spill, immediately contain the material using an inert absorbent, such as vermiculite or sand. Carefully collect the spilled material and the absorbent into a designated, labeled container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of chlorine in its molecular structure. This classification is crucial for proper waste segregation and disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][2] Mixing these two types of waste streams can lead to complications and increased costs in the disposal process, as they require different treatment methods.[1]
Key Waste Segregation Practices:
-
Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix halogenated compounds with non-halogenated solvents, aqueous solutions, or other incompatible waste streams.[3]
-
Ensure the waste container is made of a material compatible with this compound.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. The following is a general procedural outline:
-
Waste Identification and Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Include the accumulation start date on the label.
-
-
Containerization:
-
Use a robust, leak-proof container with a secure, tight-fitting lid.
-
Do not overfill the container; allow for adequate headspace to accommodate expansion of contents.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain meticulous records of the waste disposal process. This should include the name of the disposal company, the date of pickup, and the quantity of waste disposed of.
-
Quantitative Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety and disposal parameters based on guidelines for halogenated organic compounds.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand). |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains. |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. Incineration is a common method for halogenated organic compounds.[1] |
| Container Disposal | Empty containers should be triple-rinsed (if appropriate) and disposed of through an approved waste disposal plant. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and disposal protocols and comply with all applicable local, regional, and national regulations.
References
Personal protective equipment for handling Methyl 2-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-amino-5-chloronicotinate, ensuring the well-being of laboratory personnel and adherence to safety protocols.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion and inhalation should be avoided.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Goggles with side-shields, conforming to European standard EN 166 or equivalent.[3][4] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves.[3][5] |
| Body Protection | Protective Clothing | Long-sleeved clothing or a lab coat.[4] For larger quantities or risk of splashing, impervious clothing is recommended.[5] |
| Respiratory Protection | Respirator | Under normal use with adequate ventilation, no special respiratory protection is needed.[3] For large scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3][4] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[2][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Recommended storage temperature is between 2-8°C, protected from light.[5]
Emergency Procedures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5] Contaminated clothing should be removed and washed before reuse.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5]
-
Do not allow the product to enter drains or water courses.[2][5]
-
Empty containers should be disposed of in the same manner as the product itself.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
